molecular formula C10H9FN2O2 B1419061 Ethyl 6-fluoro-1H-indazole-3-carboxylate CAS No. 885279-30-1

Ethyl 6-fluoro-1H-indazole-3-carboxylate

Cat. No.: B1419061
CAS No.: 885279-30-1
M. Wt: 208.19 g/mol
InChI Key: BSZNGUIYZAUVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-1H-indazole-3-carboxylate (CAS 885279-30-1) is a fluorinated indazole derivative of significant interest in modern organic and medicinal chemistry research. This compound, with a molecular formula of C 10 H 9 FN 2 O 2 and a molecular weight of 208.19 g/mol, serves as a versatile and valuable synthetic intermediate [ ]. The molecule features a 1H-indazole core, which is the most thermodynamically stable tautomer of the indazole family, a class of nitrogen-containing heterocyclic compounds known as privileged scaffolds in drug discovery due to their widespread pharmaceutical and biological properties [ ]. This compound is particularly recognized for its role in the preparation of synthetic cannabinoids and their metabolites. Recent methodological developments have highlighted its utility in direct and selective alkylation reactions at the N1 position of the indazole core, enabling efficient synthetic routes for these classes of new psychoactive substances and related metabolites for research and forensic analysis [ ]. The ester functional group at the 3-position is a key handle for further synthetic manipulation, allowing researchers to access a diverse array of amides and carboxylic acid derivatives, while the fluorine atom at the 6-position can influence the molecule's electronic properties, metabolic stability, and binding affinity. The indazole scaffold is a prominent structural component in several FDA-approved therapeutics and clinical candidates, including kinase inhibitors like pazopanib (for renal cell carcinoma), the antiemetic granisetron, and the anti-inflammatory agent bendazac, underscoring its broad relevance in pharmaceutical development [ ]. As a solid, it is recommended to be stored sealed in dry conditions at 2-8°C [ ]. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 6-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNGUIYZAUVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657880
Record name Ethyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-30-1
Record name Ethyl 6-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Ethyl 6-fluoro-1H-indazole-3-carboxylate, a key building block in modern medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles. The featured synthesis leverages a [3+2] cycloaddition reaction between in situ generated 4-fluorobenzyne and ethyl diazoacetate, a method known for its efficiency and directness in constructing the indazole core with the desired ester functionality.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive compounds, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[2] The presence of the fluorine atom at the 6-position and the ethyl carboxylate at the 3-position provides two key points for further chemical modification, making it a versatile precursor for library synthesis and lead optimization.

This guide focuses on a practical and scalable synthesis of this compound, emphasizing a well-established and reliable method that proceeds through a benzyne intermediate.

The Strategic Approach: [3+2] Cycloaddition of 4-Fluorobenzyne

The selected synthetic strategy involves the [3+2] cycloaddition of in situ generated 4-fluorobenzyne with ethyl diazoacetate. This approach is highly convergent, directly assembling the target molecule's core structure in a single key step. The reaction relies on the generation of a highly reactive benzyne intermediate, which then undergoes a cycloaddition with the diazo compound.[3][4]

The overall transformation can be visualized as follows:

Synthesis_Pathway Start 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate Benzyne 4-Fluorobenzyne (in situ) Start->Benzyne Fluoride Source (e.g., TBAF, CsF) Product This compound Benzyne->Product Diazo Ethyl Diazoacetate Diazo->Product [3+2] Cycloaddition

Caption: Overall synthetic strategy for this compound.

This method offers several advantages over multi-step linear syntheses, including:

  • Efficiency: The core indazole ring is formed in a single, high-yielding step.

  • Directness: The ethyl carboxylate group is incorporated directly, avoiding subsequent functional group manipulations at the 3-position.

  • Versatility: The benzyne chemistry platform can be adapted to synthesize a wide range of substituted indazoles.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of ethyl 1H-indazole-3-carboxylate, with modifications to accommodate the fluorinated precursor.[3]

3.1. Materials and Reagents

ReagentCAS NumberSupplierNotes
4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate(Not available)Custom synthesis or specialized supplierKey benzyne precursor
Ethyl diazoacetate623-73-4Commercial sourcesHandle with care; potentially explosive
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF429-41-4Commercial sourcesFluoride source for benzyne generation
Tetrahydrofuran (THF), anhydrous109-99-9Commercial sourcesReaction solvent, must be dry
Ethyl acetate (EtOAc)141-78-6Commercial sourcesExtraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Prepared in-houseFor aqueous workup
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Commercial sourcesDrying agent
Silica gel, 230-400 mesh7631-86-9Commercial sourcesFor column chromatography

3.2. Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_final Final Product A Charge flask with benzyne precursor and ethyl diazoacetate. B Add anhydrous THF. A->B C Cool to -78 °C (dry ice/acetone bath). B->C D Add TBAF solution dropwise over 40 min. C->D E Stir at -78 °C for 1.5 h. D->E F Allow to warm to room temperature overnight. E->F G Concentrate the reaction mixture. F->G H Perform aqueous workup with EtOAc and NaHCO₃. G->H I Dry the organic layer with MgSO₄. H->I J Purify by silica gel chromatography. I->J K Obtain this compound as a solid. J->K

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 4-fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

  • Solvent Addition and Cooling: Introduce anhydrous tetrahydrofuran (THF) via cannula to dissolve the reagents. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Benzyne Generation and Cycloaddition: While stirring vigorously, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise via syringe over approximately 40 minutes.

  • Reaction Progression: After the complete addition of TBAF, continue stirring the reaction mixture at -78 °C for 1.5 hours. Subsequently, remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanistic Insights

The reaction proceeds through a well-defined mechanism involving three key stages:

  • Generation of 4-Fluorobenzyne: The triflate and trimethylsilyl groups ortho to each other on the benzene ring serve as a precursor to the benzyne. The fluoride ion from TBAF attacks the silicon atom, initiating an elimination reaction that expels the triflate leaving group and forms the highly strained, reactive 4-fluorobenzyne intermediate.[3]

  • 1,3-Dipolar Cycloaddition: Ethyl diazoacetate acts as a 1,3-dipole. The 4-fluorobenzyne, being a potent dienophile and electrophile, readily undergoes a [3+2] cycloaddition reaction with the ethyl diazoacetate.

  • Tautomerization: The initial cycloadduct rapidly rearranges to the more stable aromatic 1H-indazole tautomer to yield the final product.

Reaction_Mechanism cluster_step1 Step 1: Benzyne Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Tautomerization Precursor 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate Benzyne 4-Fluorobenzyne Precursor->Benzyne + F⁻ - (CH₃)₃SiF - TfO⁻ Benzyne2 4-Fluorobenzyne Adduct Initial Cycloadduct Benzyne2->Adduct Diazo Ethyl Diazoacetate Diazo->Adduct Adduct2 Initial Cycloadduct Product This compound Adduct2->Product

Caption: Simplified reaction mechanism for the synthesis.

Alternative Synthetic Routes

While the benzyne cycloaddition is a highly effective method, other synthetic strategies can also be employed to access this compound. One notable alternative involves the cyclization of a substituted phenylhydrazine derivative. This typically involves the following key steps:

  • Starting Material: A suitably substituted aniline, such as 4-fluoro-2-methylaniline, is the starting point.

  • Diazotization and Reduction: The aniline is diazotized and then reduced to form a phenylhydrazine intermediate.

  • Condensation and Cyclization: The phenylhydrazine is condensed with a pyruvate derivative, followed by an acid-catalyzed cyclization (Fischer indole synthesis-like conditions) to form the indazole ring.

  • Esterification: If the cyclization yields the carboxylic acid, a final esterification step with ethanol is required.

Conclusion

The synthesis of this compound via the [3+2] cycloaddition of 4-fluorobenzyne and ethyl diazoacetate represents a state-of-the-art approach for the preparation of this valuable building block. The method is characterized by its high efficiency, directness, and adherence to modern synthetic principles. This guide provides the necessary details for researchers to successfully implement this protocol in their laboratories, thereby facilitating the advancement of drug discovery programs that rely on fluorinated indazole scaffolds.

References

The Strategic Intermediate: A Technical Guide to Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a key building block in contemporary medicinal chemistry. With the CAS Number 885279-30-1, this fluorinated indazole derivative has emerged as a critical intermediate in the synthesis of a variety of therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[1] This document details its chemical properties, outlines established and theoretical synthetic pathways, explores its reactivity, and discusses its applications in drug discovery, supported by step-by-step protocols and in-depth scientific rationale.

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, consisting of a fused benzene and pyrazole ring, provides a versatile framework for interacting with various biological targets. The introduction of a fluorine atom at the 6-position of the indazole ring, as seen in this compound, can significantly enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering practical insights into the synthesis and application of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 885279-30-1ChemicalBook
Molecular Formula C₁₀H₉FN₂O₂N/A
Molecular Weight 208.19 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate.General knowledge

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. While a specific, detailed protocol for this exact molecule is not widely published, its synthesis can be reliably inferred from established methods for analogous indazole-3-carboxylates. The following sections describe a plausible and robust synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor. The key bond formations are the N-N bond and the pyrazole ring closure.

Retrosynthesis target This compound intermediate1 Esterification target->intermediate1 intermediate2 Cyclization (e.g., Richter synthesis) target->intermediate2 starting_material1 6-fluoro-1H-indazole-3-carboxylic acid intermediate1->starting_material1 starting_material2 Substituted 2-amino-4-fluorobenzonitrile intermediate2->starting_material2 starting_material3 Substituted 2-amino-4-fluorobenzoic acid derivative intermediate2->starting_material3 Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-amino-4-fluorobenzoic acid 2-amino-4-fluorobenzoic acid diazotization Diazotization (in situ benzyne formation) 2-amino-4-fluorobenzoic acid->diazotization isoamyl nitrite isoamyl nitrite isoamyl nitrite->diazotization ethyl diazoacetate ethyl diazoacetate cycloaddition [3+2] Cycloaddition ethyl diazoacetate->cycloaddition diazotization->cycloaddition 4-fluorobenzyne workup Aqueous Workup cycloaddition->workup purification Column Chromatography workup->purification product This compound purification->product

References

A Technical Guide to the Spectral Analysis of Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Correlation

The core of our analysis lies in understanding how the molecular structure of Ethyl 6-fluoro-1H-indazole-3-carboxylate gives rise to its unique spectral fingerprints.

cluster_mol This compound cluster_data Spectroscopic Data mol NMR NMR (¹H, ¹³C, ¹⁹F) mol->NMR Proton, Carbon, Fluorine Environments IR IR mol->IR Functional Group Vibrations MS Mass Spec mol->MS Molecular Weight and Fragmentation start Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) nmr NMR Spectrometer (e.g., 400 MHz) start->nmr h1 ¹H NMR Acquisition nmr->h1 c13 ¹³C NMR Acquisition nmr->c13 f19 ¹⁹F NMR Acquisition nmr->f19 process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1->process c13->process f19->process interpret Spectral Interpretation process->interpret

An In-depth Technical Guide to the Structural Analysis of Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block in the synthesis of bioactive molecules, particularly in oncology and neurology, a thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for rational drug design and development.[1] This document outlines the critical analytical techniques required for unambiguous structural confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. By integrating data from these orthogonal techniques, a self-validating system of analysis is established. This guide is designed to provide both the theoretical basis for experimental choices and detailed, field-proven protocols for researchers engaged in the synthesis and characterization of novel indazole derivatives.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[2] The introduction of a fluorine atom at the 6-position, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles. The ester functional group at the 3-position provides a versatile handle for further synthetic modifications, making this molecule a valuable intermediate in the creation of diverse chemical libraries for high-throughput screening.

The structural analysis of such compounds is not a trivial exercise. Indazoles can exist as two primary tautomers, the 1H- and 2H-forms, which possess distinct biological and physical properties.[2] Therefore, the initial and most critical step in the analysis is the unambiguous determination of the tautomeric form and the precise connectivity of all atoms. This guide will walk through a logical, multi-faceted approach to achieve this with a high degree of confidence.

Molecular Structure and Key Features

The core of the target molecule is the bicyclic 1H-indazole system. The key structural questions to be answered by the subsequent analytical methods are:

  • Confirmation of the 1H-indazole tautomer.

  • The precise location of the fluorine substituent on the benzene ring.

  • The connectivity of the ethyl carboxylate group at the 3-position of the indazole ring.

  • The three-dimensional conformation and potential intermolecular interactions in the solid state.

Below is a diagram illustrating the logical workflow for the complete structural elucidation of this compound.

G cluster_0 Spectroscopic Analysis cluster_1 Solid-State Analysis NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Structure Final Confirmed Structure NMR->Structure Connectivity & Tautomerism IR FT-IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry (HRMS) MS->Structure Elemental Composition XRAY X-Ray Crystallography XRAY->Structure 3D Conformation & Absolute Structure Synthesis Synthesis of This compound Synthesis->NMR Characterization Synthesis->IR Characterization Synthesis->MS Characterization Synthesis->XRAY Characterization

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[2] For this compound, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (COSY, HSQC, HMBC) are required for an unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
N-H~13.0 (broad s)-H4, H7
H4~8.1 (dd)~123C3, C5, C7a
H5~7.2 (ddd)~113 (d, J≈25 Hz)C4, C6, C7
H7~7.8 (dd)~98 (d, J≈27 Hz)C5, C6, C7a
C3-~142H4, H-ethyl
C3a-~122H4, H7, N-H
C4-~123H5
C5-~113H4
C6-~163 (d, J≈245 Hz)H5, H7
C7-~98H5
C7a-~141 (d, J≈13 Hz)H4, H7, N-H
C=O-~163H-ethyl
-CH₂-~4.5 (q)~62C=O, -CH₃
-CH₃~1.4 (t)~14-CH₂-

Note: Chemical shifts are predicted for a CDCl₃ solution. Coupling constants (J) are estimates based on typical values for fluoroaromatic compounds.

Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring a comprehensive set of NMR data for structural elucidation.[4]

  • Sample Preparation:

    • Weigh approximately 10-15 mg of the purified solid sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum to observe the chemical shift and coupling of the fluorine atom. This is a crucial experiment for confirming the presence and environment of the fluorine substituent. Computational methods can be used to predict ¹⁹F chemical shifts with reasonable accuracy to aid in assignment.[6][7]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which will help in assigning adjacent protons on the aromatic ring and the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds away, which will confirm the position of the ethyl carboxylate group at C3 and the connectivity of the indazole ring system.

G cluster_0 Key HMBC Correlations H4 H4 C3 C3 H4->C3 C3a C3a H4->C3a C7a C7a H4->C7a H7 H7 H7->C3a H7->C7a NH N-H NH->C7a H_ethyl H-ethyl (CH2) H_ethyl->C3 C_O C=O H_ethyl->C_O

Caption: Diagram of key predicted HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide confirmatory evidence for the N-H bond, the carbonyl group of the ester, and the aromatic system.

Predicted Characteristic IR Absorptions

Based on typical values for indazoles and aromatic esters, the following characteristic absorption bands are expected.[8][9]

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3100 (broad)N-H Stretch1H-Indazole
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (Ethyl)
~1720C=O StretchEster Carbonyl
1620-1450C=C StretchAromatic Ring
~1250C-O StretchEster
~1100C-F StretchAryl Fluoride
Experimental Protocol for FT-IR Analysis (Thin Solid Film)

This method is straightforward and avoids complications from solvent peaks or interactions with pelleting materials like KBr.[10]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[10]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (NaCl or KBr).[10]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10]

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer.

    • Place the salt plate with the sample film in the instrument's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of the molecule with high accuracy.[11][12] This technique provides a measured mass that can be compared to the calculated exact mass of the proposed structure, offering strong evidence for its identity.

Expected HRMS Data

For this compound (C₁₀H₉FN₂O₂), the expected exact mass can be calculated.

  • Calculated Exact Mass [M+H]⁺: 209.0721

An experimental HRMS result within a narrow tolerance (typically < 5 ppm) of this calculated value provides high confidence in the elemental formula.

Fragmentation Pattern

In addition to the molecular ion, the fragmentation pattern in the mass spectrum can provide further structural information. For indazole-3-carboxylates, characteristic fragmentation pathways often involve the loss of the ester group.[2] Expected fragments for the title compound include:

  • [M - OEt]⁺: Loss of the ethoxy group.

  • [M - COOEt]⁺: Loss of the entire ethyl carboxylate group.

Experimental Protocol for HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution should be filtered to remove any particulates.

  • Data Acquisition:

    • The analysis is typically performed using an Orbitrap or Time-of-Flight (ToF) mass spectrometer coupled with an electrospray ionization (ESI) source.[13]

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

    • Tandem MS (MS/MS) experiments can be performed on the parent ion to induce fragmentation and confirm the predicted fragmentation pathways.[14]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure in the solid state.[15][16] This technique reveals precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

Insights from an Analogous Crystal Structure

A crystal structure for the closely related "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate" has been reported.[17][18] Key findings from this structure that are likely to be relevant to the title compound include:

  • The indazole ring system is nearly planar.

  • The ester group is nearly coplanar with the indazole ring, suggesting conjugation.

  • In the crystal packing, molecules form inversion dimers through weak hydrogen-bond-like interactions.[18]

It is highly probable that this compound will exhibit similar planarity and engage in intermolecular hydrogen bonding via the N-H proton and the carbonyl oxygen of the ester group.

Experimental Protocol for Crystal Growth and X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step.[19]

  • Crystal Growth:

    • Purity is critical: The compound must be highly purified prior to crystallization attempts.

    • Solvent Screening: Test the solubility of the compound in a range of solvents to find one in which it is moderately soluble.[20]

    • Slow Evaporation (Recommended starting method):

      • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/hexane).

      • Filter the solution into a clean, small vial.

      • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.[20]

    • Vapor Diffusion or Liquid-Liquid Diffusion are alternative methods if slow evaporation is unsuccessful.[21]

  • Data Collection and Structure Solution:

    • A suitable single crystal is mounted on a goniometer and placed in a diffractometer.

    • The crystal is cooled (typically to 100 K) and exposed to a monochromatic X-ray beam.

    • The diffraction pattern is collected as the crystal is rotated.[16]

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.

Conclusion: A Self-Validating Approach

The structural elucidation of a novel compound like this compound requires a multi-pronged, self-validating analytical strategy. NMR spectroscopy establishes the carbon-hydrogen framework and atomic connectivity. FT-IR confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure and insight into solid-state packing. By integrating the data from each of these techniques, as outlined in this guide, researchers can achieve an unambiguous and comprehensive structural characterization, which is the essential foundation for all subsequent research and development activities.

References

Methodological & Application

Synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate from 2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Abstract

This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a key building block in pharmaceutical research, starting from the readily available precursor, 2,4-difluorobenzonitrile. The described synthetic pathway is robust, proceeding through the formation of a 3-amino-6-fluoro-1H-indazole intermediate, followed by a Sandmeyer reaction to install the C3-nitrile, and subsequent hydrolysis and esterification. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and critical experimental considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Indazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex pharmaceutical agents.[2] This document details a reliable and scalable synthetic route from 2,4-difluorobenzonitrile, a commodity chemical.[3][4]

Synthetic Strategy Overview

The synthesis is designed as a four-step sequence, maximizing yield and purity at each stage. The choice of 2,4-difluorobenzonitrile as the starting material is strategic; the fluorine atom ortho to the nitrile group facilitates the initial cyclization with hydrazine, while the para-fluorine remains as a key substituent in the final product.

The overall synthetic workflow is depicted below:

G cluster_0 Overall Synthetic Workflow A 2,4-Difluorobenzonitrile B Step 1: Cyclization A->B C 3-Amino-6-fluoro-1H-indazole B->C D Step 2: Diazotization & Sandmeyer Reaction C->D E 6-Fluoro-1H-indazole-3-carbonitrile D->E F Step 3: Nitrile Hydrolysis E->F G 6-Fluoro-1H-indazole-3-carboxylic acid F->G H Step 4: Esterification G->H I This compound H->I

Figure 1: High-level workflow for the synthesis.

Detailed Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
2,4-Difluorobenzonitrile≥98%Commercially Available[3][4]
Hydrazine Hydrate≥98%Commercially AvailableCaution: Toxic and corrosive.
n-ButanolAnhydrousCommercially Available
Sodium Nitrite≥97%Commercially Available
Hydrochloric Acid37% (conc.)Commercially Available
Copper(I) Cyanide≥98%Commercially AvailableCaution: Highly toxic.
Sulfuric Acid98% (conc.)Commercially Available
EthanolAnhydrousCommercially Available
Sodium Hydroxide≥97%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Step 1: Synthesis of 3-Amino-6-fluoro-1H-indazole

Reaction Principle: This step involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. Hydrazine acts as a binucleophilic reagent. One nitrogen atom attacks the carbon bearing the ortho-fluorine atom (C2), which is activated by the electron-withdrawing nitrile group. The subsequent attack of the second nitrogen atom onto the nitrile carbon leads to the formation of the indazole ring. The reaction of ortho-fluorobenzonitriles with hydrazine hydrate is a well-established method for synthesizing 3-aminoindazoles.[5][6]

Figure 2: Reaction scheme for Step 1.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzonitrile (1.0 eq.).

  • Add n-butanol as the solvent (approx. 5-10 mL per gram of starting material).

  • Add hydrazine hydrate (3.0 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-fluoro-1H-indazole as a solid.

Step 2: Synthesis of 6-Fluoro-1H-indazole-3-carbonitrile

Reaction Principle: This is a Sandmeyer reaction. The 3-amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group and is subsequently displaced by a cyanide nucleophile, provided by copper(I) cyanide. This is a classic and reliable method for converting an aromatic amine to a nitrile.

Protocol:

  • Diazotization:

    • Suspend 3-amino-6-fluoro-1H-indazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 6-Fluoro-1H-indazole-3-carboxylic acid

Reaction Principle: The nitrile group introduced in the previous step is hydrolyzed to a carboxylic acid under acidic conditions. The protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Protocol:

  • Place the 6-fluoro-1H-indazole-3-carbonitrile (1.0 eq.) in a round-bottom flask.

  • Add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum.

Step 4: Synthesis of this compound

Reaction Principle: This is a Fischer esterification. The carboxylic acid is reacted with an excess of ethanol in the presence of a catalytic amount of strong acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the ethanol nucleophile.

Protocol:

  • Suspend 6-fluoro-1H-indazole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.[7]

  • Monitor the reaction for the disappearance of the starting carboxylic acid.

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, can be purified by recrystallization or column chromatography.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals
3-Amino-6-fluoro-1H-indazoleC₇H₆FN₃151.14Aromatic protons, NH₂, NH
6-Fluoro-1H-indazole-3-carbonitrileC₈H₄FN₃161.14Aromatic protons, NH
6-Fluoro-1H-indazole-3-carboxylic acidC₈H₅FN₂O₂180.14Aromatic protons, NH, COOH
This compoundC₁₀H₉FN₂O₂208.19Aromatic protons, NH, CH₂, CH₃

Safety and Handling Precautions

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Copper(I) Cyanide: Is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a fume hood. Any waste containing cyanide must be quenched with bleach before disposal according to institutional guidelines.

  • Strong Acids (HCl, H₂SO₄): Are highly corrosive. Handle with care and appropriate PPE.

  • Diazonium Salts: Can be explosive when isolated and dry. It is critical to keep the diazonium salt in a cold aqueous solution and use it immediately in the subsequent step.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from 2,4-difluorobenzonitrile. The protocols are based on well-established chemical transformations, and the provided causality behind experimental choices should enable researchers to troubleshoot and adapt the synthesis as needed. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

References

Application Note: A Detailed Protocol for the Esterification of 6-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of esters of 6-fluoro-1H-indazole-3-carboxylic acid, a critical building block in modern drug discovery.[1][2] Esters of this scaffold serve as pivotal intermediates for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] This document outlines a robust and reproducible acid-catalyzed esterification procedure (Fischer-Speier esterification), explains the underlying chemical principles, and offers field-proven insights into reaction optimization, work-up, purification, and safety. The intended audience includes researchers, scientists, and professionals in pharmaceutical and chemical development.

Introduction and Scientific Context

6-Fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the indazole core, combined with a fluorine substituent, imparts unique physicochemical properties that can enhance metabolic stability and binding affinity to biological targets.[1] Converting the carboxylic acid moiety to an ester is a common and often necessary first step for further molecular elaboration, such as in amide coupling reactions to build more complex drug candidates.

The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and widely used methods for this transformation due to its simplicity and cost-effectiveness.[3][4][5] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6] It is a reversible equilibrium-driven process, and achieving high yields necessitates strategic manipulation of reaction conditions, which this guide will detail extensively.[7][8]

Overall Experimental Workflow

The successful synthesis and isolation of the target ester involve a multi-stage process. The workflow is designed to ensure high conversion, efficient removal of impurities and unreacted starting materials, and definitive characterization of the final product.

G cluster_0 Reaction Phase cluster_1 Work-up & Extraction Phase cluster_2 Purification & Analysis Phase A 1. Reagent Setup - Dissolve acid in excess alcohol - Cool in ice bath B 2. Catalysis - Add H₂SO₄ catalyst dropwise A->B C 3. Reflux - Heat mixture to reflux (e.g., 65°C for MeOH) - Monitor by TLC B->C D 4. Quenching - Cool reaction - Neutralize with sat. NaHCO₃ C->D Reaction Complete E 5. Extraction - Extract with Ethyl Acetate - Collect organic layers D->E F 6. Washing & Drying - Wash with brine - Dry over Na₂SO₄ E->F G 7. Concentration - Remove solvent via rotary evaporation F->G Dried Solution H 8. Purification - Column chromatography on silica gel G->H I 9. Final Product - Characterize (NMR, MS) - Assess purity H->I

Caption: High-level workflow for the esterification of 6-fluoro-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol: Methyl 6-fluoro-1H-indazole-3-carboxylate

This protocol details the synthesis of the methyl ester as a representative example. The same principles can be applied for the synthesis of ethyl, propyl, or other primary/secondary alcohol esters by substituting the alcohol and adjusting the reflux temperature accordingly.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-Fluoro-1H-indazole-3-carboxylic acid (1)≥98%Sigma-Aldrich, etc.Starting material. Ensure it is dry.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificServes as both reagent and solvent. Must be anhydrous.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%VWRCatalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent.
HexanesACS GradeVariousEluent for column chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep.For neutralization and removal of acidic components.
Sodium Chloride (NaCl)Saturated solutionIn-house prep."Brine," used to break emulsions and remove water.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularVariousDrying agent for the organic phase.
Silica Gel230-400 meshSorbent Tech.Stationary phase for column chromatography.
Round-bottom flask, condenser, magnetic stirrerStandard glasswareN/AFor reaction setup.
Separatory funnel, beakers, Erlenmeyer flasksStandard glasswareN/AFor work-up and extraction.
Rotary evaporatorStandard equipmentN/AFor solvent removal.
TLC plates (Silica gel 60 F₂₅₄)N/AMilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-1H-indazole-3-carboxylic acid (1.80 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous methanol (40 mL). Stir the suspension at room temperature.

    • Cool the flask in an ice-water bath to 0°C.

  • Catalyst Addition:

    • While stirring vigorously, slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, 0.56 equiv) dropwise via a glass pipette.

    • Causality Note: The addition must be slow and to a cooled solution. The dissolution of H₂SO₄ in methanol is highly exothermic and can cause boiling and splashing if added too quickly.

  • Reaction and Monitoring:

    • Remove the ice bath and attach a reflux condenser.

    • Heat the reaction mixture to a gentle reflux (~65°C) using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The starting material is significantly more polar (lower Rf) than the product ester (higher Rf). The reaction is typically complete within 3-5 hours.[9]

  • Work-up and Neutralization:

    • Once the reaction is complete (disappearance of starting material by TLC), cool the flask to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate. Be cautious, as CO₂ gas will evolve during the neutralization of the excess acid catalyst and any unreacted carboxylic acid.[10][11]

    • Transfer the resulting mixture to a 250 mL separatory funnel.

  • Extraction:

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

    • Combine the organic layers in a clean Erlenmeyer flask.

  • Washing and Drying:

    • Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 50 mL). This helps to remove residual water and break any emulsions that may have formed.

    • Dry the organic phase over anhydrous sodium sulfate for 15-20 minutes. The Na₂SO₄ will clump as it absorbs water; add more until some remains free-flowing.

    • Filter the solution to remove the drying agent, and wash the solid with a small amount of fresh ethyl acetate.

  • Concentration and Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

    • Purify the crude material by flash column chromatography on silica gel.[12][13]

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (either directly if an oil, or by adsorbing onto a small amount of silica if a solid).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%). Collect fractions and monitor by TLC to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield mthis compound as a white to off-white solid.

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by the acid.[3][5][14] The entire process consists of a series of equilibrium steps. A useful mnemonic for the mechanism is PADPED : P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[7]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[4][7]

  • Nucleophilic Attack (Addition): A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][8]

  • Proton Transfer (Deprotonation/Protonation): A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts a poor leaving group (-OH) into a good leaving group (-H₂O).[3][7]

  • Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

G Start Carboxylic Acid (R-COOH) label1 + H⁺ Start->label1 ProtonatedAcid Protonated Acid (R-C(OH)₂⁺) label2 + R'OH ProtonatedAcid->label2 TetrahedralInt Tetrahedral Intermediate label3 Proton Transfer TetrahedralInt->label3 ActivatedInt Activated Intermediate (R-C(OH)(OH₂⁺)-OR') label4 - H₂O ActivatedInt->label4 ProtonatedEster Protonated Ester (R-C(O⁺H)-OR') label5 - H⁺ ProtonatedEster->label5 Ester Ester (R-COOR') label1->ProtonatedAcid 1. Protonation label2->TetrahedralInt 2. Addition label3->ActivatedInt 3. Proton Transfer label4->ProtonatedEster 4. Elimination label5->Ester 5. Deprotonation

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Alternative Protocol: Thionyl Chloride Method

For substrates that may be sensitive to high temperatures or prolonged exposure to strong acids, an alternative method involves activation of the carboxylic acid with thionyl chloride (SOCl₂).[15]

  • Suspend the carboxylic acid in the alcohol (e.g., methanol) at 0°C.

  • Slowly add thionyl chloride dropwise. This in-situ generates anhydrous HCl as the catalyst and also converts the carboxylic acid to a highly reactive acyl chloride intermediate.[16]

  • The mixture is then typically heated to reflux for a shorter period (1-2 hours).

  • The work-up is similar, involving neutralization and extraction.

This method avoids the generation of water, thus driving the reaction to completion without needing a large excess of alcohol. However, it requires stringent safety precautions.

Safety and Best Practices

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[17][18][19] All manipulations must be performed in a certified chemical fume hood.[20] Wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and heavy-duty gloves (e.g., neoprene).[17][20] Have a neutralizing agent (like sodium bicarbonate powder) readily available for spills.

  • Concentrated Sulfuric Acid (H₂SO₄): A strong acid and dehydrating agent that causes severe burns. Always add acid to the solvent (methanol) slowly and with cooling to dissipate the heat of dilution.

  • General Precautions: Perform all operations in a well-ventilated fume hood. Avoid inhaling solvent vapors. Ground equipment when transferring large volumes of flammable solvents to prevent static discharge.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Inactive catalyst (e.g., old H₂SO₄).2. Wet alcohol or starting material.3. Insufficient heating or reaction time.1. Use fresh, concentrated H₂SO₄.2. Use anhydrous grade alcohol.3. Ensure proper reflux temperature is reached and monitor by TLC until completion.
Incomplete Reaction The reaction has reached equilibrium.1. Increase the excess of alcohol used.2. If feasible, remove water using a Dean-Stark apparatus with a solvent like toluene.[7][8]
Difficult Purification Starting material and product have similar Rf values.1. Adjust the polarity of the eluent system for column chromatography.2. Perform an acid/base wash during work-up; the acidic starting material will move to the aqueous basic layer.[21]
Low Yield after Work-up 1. Product loss during extraction (emulsions).2. Product hydrolysis during work-up.1. Add brine to the separatory funnel to break emulsions.2. Perform the basic wash (NaHCO₃) quickly and with a cold solution to minimize ester hydrolysis.

References

Application Note: Ethyl 6-Fluoro-1H-indazole-3-carboxylate as a Key Building Block for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a versatile starting material for the synthesis of novel kinase inhibitors. We explore the rationale behind its selection, focusing on the advantageous properties conferred by the 6-fluoro substituent and the synthetic utility of the C3-ester. This guide outlines general synthetic strategies, provides a detailed experimental protocol for conversion to a core amide intermediate, and discusses the subsequent biological evaluation cascade.

Introduction: The Strategic Importance of the 6-Fluoroindazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, they are a major class of "druggable" targets.[3] The indazole heterocycle has emerged as a highly effective scaffold for kinase inhibitors, largely due to its bioisosteric relationship with indole and its ability to act as a hydrogen bond donor (at N1-H) and acceptor (at N2), often forming pivotal interactions with the hinge region of the kinase ATP-binding pocket.

The strategic incorporation of a fluorine atom at the 6-position of the indazole ring has been shown to be particularly beneficial. In several inhibitor series, this substitution enhances both enzymatic activity and cellular potency.[1] Fluorine's high electronegativity and small size can modulate the pKa of the indazole N-H, improve metabolic stability by blocking a potential site of oxidation, and enhance binding affinity through favorable electrostatic interactions.

This compound serves as an ideal starting material, combining the benefits of the 6-fluoroindazole core with a versatile C3-ethyl ester handle, which is readily transformed into the carboxamides frequently found in potent kinase inhibitors.[4][5]

Chemical Properties and Reactivity

This compound is a stable, crystalline solid that provides two primary points for synthetic diversification: the N1-position of the indazole ring and the C3-ester functionality.

PropertyValue
Molecular Formula C₁₀H₉FN₂O₂
Molecular Weight 208.19 g/mol
Appearance Off-white to yellow solid
Key Reactive Sites 1. N1-H (for alkylation/arylation) 2. C3-Ester (for hydrolysis/amidation)

The N1-proton is acidic and can be deprotonated to allow for selective alkylation or arylation, enabling the introduction of moieties that can occupy the solvent-exposed region of the kinase active site to enhance potency and selectivity. The C3-ester is the primary site for building out the inhibitor's core structure, most commonly via conversion to a carboxylic acid followed by amide bond formation.[6]

General Synthetic Strategy: From Building Block to Inhibitor Core

A common and highly effective strategy for elaborating this compound into a diverse library of potential kinase inhibitors involves a two-stage process: functionalization of the N1-position followed by conversion of the C3-ester to a variety of amides.

  • N1-Alkylation/Arylation: This step is crucial for tuning the physicochemical properties of the final compound. A variety of cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) or standard nucleophilic substitution conditions can be employed to introduce diverse aryl, heteroaryl, or alkyl groups at the N1-position.

  • C3-Amide Formation: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This carboxylic acid intermediate is then coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The choice of amine is a critical determinant of the final inhibitor's target selectivity and potency.[7]

G A Ethyl 6-fluoro-1H- indazole-3-carboxylate B Step 1: N1-Alkylation/Arylation (e.g., Buchwald-Hartwig) A->B C N1-Substituted Indazole Ester B->C D Step 2: Saponification (e.g., LiOH, NaOH) C->D E N1-Substituted Indazole Carboxylic Acid D->E F Step 3: Amide Coupling (e.g., HATU, EDC) E->F G Final Kinase Inhibitor Scaffold (1-Aryl-6-fluoro-1H-indazole-3-carboxamide) F->G

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of a 1-Aryl-6-fluoro-1H-indazole-3-carboxamide Intermediate

This protocol describes a representative three-step synthesis starting from this compound to yield a core amide structure, which can be adapted for various target-specific syntheses.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Part A: N1-Arylation with 4-Bromoanisole

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Ethyl 1-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxylate.

    • Expected Yield: 70-85%.

Part B: Saponification to the Carboxylic Acid

  • Dissolve the product from Part A in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3 using 1M HCl.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxylic acid.

    • Expected Yield: 90-98%.

Part C: Amide Coupling with Benzylamine

  • Dissolve the carboxylic acid from Part B (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) dropwise and continue stirring at room temperature for 6-12 hours.

  • Monitor the reaction by TLC/LC-MS. Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold diethyl ether to remove impurities.

  • Dry the solid under high vacuum to afford the final product, N-benzyl-1-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxamide.

    • Expected Yield: 80-95%.

Application Showcase: Targeting Specific Kinases

The versatility of the 6-fluoro-1H-indazole-3-carboxamide scaffold allows for the targeting of a wide array of kinases by varying the substituents at the N1 and C3-amide positions.[1]

Target Kinase(s)Example Scaffold FeatureReported Potency (IC₅₀)Reference
Aurora Kinases N1-aryl group, C3-amide linked to a substituted phenyl ring.Low nM[8]
FGFR1 / FGFR2 N1-H, C3-amine linked to a 2,6-difluoro-3-methoxyphenyl group.< 4.1 nM (FGFR1), 2.0 nM (FGFR2)[1][9]
PLK4 N1-aryl group, complex C3-amide.< 0.1 nM[10]
GSK-3 N1-H, C3-amide linked to a piperidin-4-ylmethyl group.Low μM to high nM[5][11]
PAK1 N1-H, C3-amide linked to a substituted hydrophobic ring.9.8 nM[4][7]

Biological Evaluation of Synthesized Inhibitors

Once a library of inhibitors is synthesized, a systematic evaluation is required to determine their potency, selectivity, and cellular activity.[3]

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation A Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo, TR-FRET) Determine IC₅₀ vs. Target Kinase B Secondary Screen: Kinome-wide Selectivity Profiling (e.g., KINOMEscan™) Assess Off-Target Effects A->B C Cellular Potency Assay: Anti-Proliferation (e.g., CellTiter-Glo, MTT) Determine EC₅₀ in Cancer Cell Lines B->C D Target Engagement Assay: Western Blot Measure Inhibition of Substrate Phosphorylation in Cells C->D E Lead Compound for Further Optimization D->E

Caption: Typical screening cascade for kinase inhibitors.

  • Biochemical Assays: The initial step is to measure the direct inhibitory activity of the compound against the purified target kinase. Luminescence-based assays (e.g., ADP-Glo) that quantify ATP consumption or fluorescence-based methods (e.g., TR-FRET) are robust, high-throughput methods for determining the IC₅₀ value.[12]

  • Selectivity Profiling: To assess the specificity of a potent hit, it should be screened against a broad panel of kinases.[13] This is critical for identifying potential off-target effects that could lead to toxicity and for understanding the inhibitor's mechanism of action.[14]

  • Cell-Based Assays: Promising compounds are then tested in relevant cancer cell lines to determine their ability to inhibit cell proliferation or induce apoptosis (EC₅₀ value).[10]

  • Cellular Target Engagement: To confirm that the observed cellular effects are due to the inhibition of the intended target, techniques like Western blotting can be used to measure the phosphorylation status of a known downstream substrate of the target kinase in treated cells.[10]

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. The 6-fluoro substitution provides inherent advantages for improving biological potency, while the C3-ester and N1-H positions offer straightforward handles for synthetic diversification. By following the strategic workflows and protocols outlined in this guide, drug discovery scientists can efficiently generate and evaluate libraries of indazole-based compounds to accelerate the development of next-generation targeted therapies.

References

The Strategic Application of Ethyl 6-fluoro-1H-indazole-3-carboxylate in the Discovery of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology Research

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1][2] This is particularly true in oncology, where numerous FDA-approved small-molecule drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this heterocyclic system.[1] The indazole moiety's unique structural and electronic properties allow it to form key interactions with biological targets, most notably the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.

This application note focuses on Ethyl 6-fluoro-1H-indazole-3-carboxylate , a key synthetic intermediate poised for the development of next-generation targeted anti-cancer therapies. We will explore the rationale for its use, its potential mechanistic targets, and provide detailed protocols for its application in primary anti-cancer screening assays.

Scientific Rationale: The Advantage of the Fluorinated Indazole Core

The strategic incorporation of a fluorine atom and an ethyl carboxylate group onto the indazole scaffold endows this compound with several desirable properties for drug discovery:

  • The Role of Fluorine: The fluorine atom at the 6-position is not merely a placeholder. As the most electronegative element, its introduction can significantly alter a molecule's physicochemical properties.[3] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[3]

  • The Versatile Carboxylate Handle: The ethyl ester at the 3-position serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides.[4] This flexibility is crucial for structure-activity relationship (SAR) studies, allowing chemists to systematically modify the molecule to optimize potency, selectivity, and pharmacokinetic properties. Many potent kinase inhibitors, for instance, are derived from indazole-3-carboxamides.[5]

Given these features, this compound is an ideal starting point for generating libraries of novel compounds aimed at inhibiting key signaling pathways implicated in cancer progression.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

While this compound is a building block, its derivatives are frequently designed to function as ATP-competitive kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their aberrant activation is a hallmark of many cancers. The indazole scaffold is particularly adept at mimicking the purine ring of ATP, allowing it to bind to the kinase hinge region.

A plausible mechanism of action for derivatives synthesized from this starting material involves the inhibition of receptor tyrosine kinases (RTKs) or downstream serine/threonine kinases in pathways like the PI3K/Akt or MAPK/ERK pathways. These pathways are central to controlling cell proliferation, survival, and migration.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metabolism Metabolism ERK->Metabolism Indazole Derivative Indazole Derivative Indazole Derivative->PI3K Inhibition Indazole Derivative->Akt Inhibition G start Start: Culture Cancer Cells seed Seed Cells in 96-Well Plate (5,000 cells/well) start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat Cells with Compound (48h Incubation) incubate1->treat prepare_compound Prepare Serial Dilutions of Indazole Derivative prepare_compound->treat add_mtt Add MTT Reagent (0.5 mg/mL) treat->add_mtt incubate2 Incubate 3-4h (Formazan Formation) add_mtt->incubate2 solubilize Solubilize Formazan (Add DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC50 read->analyze end End: Potency Determined analyze->end

References

Protocol for the Regioselective N-alkylation of Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its bioisosteric relationship with indole allows it to modulate a wide array of biological targets. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in drug discovery, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to a significant synthetic challenge: the control of regioselectivity during alkylation.[4][5] The formation of N1 and N2 regioisomeric mixtures complicates purification, reduces yields, and increases development costs.[3]

This application note provides a detailed, field-proven protocol for the N-alkylation of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a versatile intermediate in pharmaceutical synthesis. We will dissect the critical parameters governing regioselectivity and present robust methodologies for selectively targeting both the N1 and N2 positions. The causality behind experimental choices will be explained to empower researchers to adapt these protocols to their specific needs.

Understanding the Pillars of Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] This intrinsic property can be exploited to favor the N1-alkylated product under conditions that promote thermodynamic control.

Key factors that dictate the N1 versus N2 selectivity include:

  • Base and Counter-ion: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents tend to favor N1 alkylation.[1][5] The sodium cation is believed to chelate between the N2 nitrogen and the oxygen of the C3-carboxylate, sterically shielding the N2 position.[5] Weaker bases, such as potassium carbonate (K₂CO₃), often result in poor selectivity, yielding mixtures of isomers.[7][9]

  • Solvent: The choice of solvent is paramount. Non-polar aprotic solvents like Tetrahydrofuran (THF) are optimal for N1-selective reactions with NaH, as they support the proposed chelation mechanism.[1][2][3] Polar aprotic solvents like N,N-dimethylformamide (DMF) can disrupt this chelation and often lead to decreased selectivity.[6]

  • Substituents: The electronic and steric properties of substituents on the indazole ring significantly influence the reaction's regioselectivity.[1][3] For the target molecule, the electron-withdrawing ethyl carboxylate group at the C3 position plays a crucial role in directing N1-alkylation under specific conditions. Conversely, bulky substituents at the C7 position can sterically hinder the N1 position, thereby promoting N2-alkylation.[2][7]

Visualizing the Reaction Pathway

To provide a clear overview of the process, the following diagram illustrates the general workflow for the N-alkylation of the indazole substrate.

G cluster_start Preparation cluster_conditions Reaction Conditions cluster_outcome Products & Purification Start Ethyl 6-fluoro-1H- indazole-3-carboxylate Base Base Selection (e.g., NaH, K2CO3) Start->Base Solvent Solvent Choice (e.g., THF, DMF) Start->Solvent Alkylating_Agent Alkylating Agent (R-X) Start->Alkylating_Agent Reaction Alkylation Reaction Base->Reaction Solvent->Reaction Alkylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification N1_Product N1-Alkylated Isomer Purification->N1_Product N2_Product N2-Alkylated Isomer Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Highly Regioselective N1-Alkylation

This protocol is optimized for achieving superior regioselectivity for the N1 position by leveraging thermodynamic control. The combination of sodium hydride in tetrahydrofuran has been shown to provide excellent N1 selectivity for C3-carboxy-substituted indazoles.[1][2][3]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (1 mmol scale)Molar Equiv.
This compound208.17208 mg1.0
Sodium Hydride (60% dispersion in mineral oil)24.0048 mg1.2
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Varies1.1 mmol1.1
Anhydrous Tetrahydrofuran (THF)72.1110 mL-
Saturated Aqueous NH₄Cl solution-20 mL-
Ethyl Acetate (EtOAc)88.1150 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (to achieve a concentration of approximately 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be required for less reactive alkylating agents.[7]

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Mechanism of N1-Selectivity

The high N1-selectivity observed under these conditions can be attributed to a proposed chelation-controlled mechanism.

G cluster_mech Proposed N1-Alkylation Mechanism Indazole Indazole Anion Chelate Na+ Chelate Intermediate (N2 Shielded) Indazole->Chelate Na+ Product N1-Alkylated Product Chelate->Product + R-X RX R-X NaX NaX

Caption: Chelation of Na+ shields the N2 position, directing alkylation to N1.

Protocol 2: Accessing the N2-Alkylated Isomer

Achieving selectivity for the N2 position often requires conditions that favor kinetic control or employ specific directing strategies. The Mitsunobu reaction is a reliable method for obtaining the N2-isomer as the major product.[3][8]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (1 mmol scale)Molar Equiv.
This compound208.17208 mg1.0
Alcohol (R-OH)Varies1.5 mmol1.5
Triphenylphosphine (PPh₃)262.29393 mg1.5
Diisopropyl azodicarboxylate (DIAD)202.210.29 mL1.5
Anhydrous Tetrahydrofuran (THF)72.1110 mL-
Step-by-Step Methodology
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[7]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10-15 minutes. An exothermic reaction is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the consumption of the starting indazole by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue, which will contain triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate byproduct, can be directly purified by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer typically being the major product.[3][8]

Characterization and Validation

Unambiguous structural elucidation of the N1 and N2 regioisomers is critical. This is reliably achieved through two-dimensional NMR spectroscopy.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): For the N1-isomer, a key correlation will be observed between the protons of the alkyl group's alpha-carbon (the CH₂ attached to the nitrogen) and the C7a carbon of the indazole ring. For the N2-isomer, the correlation will be between the alpha-carbon protons and the C3 carbon.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can also be decisive. For the N1-isomer, a through-space correlation may be observed between the alpha-protons of the alkyl group and the proton at the C7 position.

Conclusion

The regioselective N-alkylation of this compound is a solvable challenge that hinges on the rational selection of reaction conditions. By understanding the interplay of bases, solvents, and substituent effects, researchers can confidently direct the alkylation to either the N1 or N2 position. The protocols detailed herein provide robust and reproducible methods for accessing both isomers, facilitating the rapid advancement of drug discovery programs that rely on this critical heterocyclic scaffold.

References

Application Notes & Protocols: Ethyl 6-fluoro-1H-indazole-3-carboxylate as a Versatile Fragment for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2][3][4] Its ability to engage in key hydrogen bonding interactions and serve as a versatile template for substitution makes it highly valuable in drug discovery.[5][6][7] This guide details the strategic use of Ethyl 6-fluoro-1H-indazole-3-carboxylate as a high-value starting fragment for the synthesis of diverse chemical libraries. We provide an in-depth analysis of its reactivity, detailed experimental protocols for its derivatization, and a strategic workflow for library design, tailored for researchers in drug development and medicinal chemistry.

Introduction: The Strategic Value of the Indazole Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for identifying lead compounds by screening low molecular weight fragments that bind weakly to a biological target and then optimizing them into potent leads.[8] The success of FBDD relies on the quality and chemical diversity of the fragment library. This compound is an exemplary fragment due to the convergence of several critical features:

  • The Privileged Indazole Core: This bicyclic heterocycle is a bioisostere of indole and is present in numerous kinase inhibitors and other therapeutic agents, validating its biological relevance.[1][3][9]

  • Orthogonal Handles for Derivatization: The fragment possesses two primary, chemically distinct points for modification: the N-H of the pyrazole ring and the ethyl ester at the C-3 position. This allows for the systematic and independent exploration of chemical space around the core scaffold.

  • The C-3 Ethyl Ester: This functional group serves as a stable, yet readily modifiable handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a precursor for a vast array of amide couplings, a cornerstone reaction in medicinal chemistry.[10][11][12]

  • The C-6 Fluoro Substituent: The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like pKa.[13]

  • The N-1 Proton: The acidic proton on the pyrazole ring nitrogen provides a reactive site for N-alkylation or N-arylation, enabling the introduction of diverse substituents to probe pockets of the target protein.[14][15][16]

This combination of features makes this compound not just a fragment, but a strategic platform for rapid lead generation.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the fragment's properties and reactivity is essential for designing successful synthetic campaigns.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₉FN₂O₂[17]
Molecular Weight 208.19 g/mol [17]
Appearance Off-white to pale yellow solid[18]
Key Reactive Sites N1-H (acidic), C3-Ester (electrophilic)-
Reactivity at the N1/N2 Positions

The alkylation of the indazole ring is a critical step for library diversification, but it presents a significant regioselectivity challenge. The indazole anion formed upon deprotonation can be alkylated at either the N1 or N2 position. The outcome is highly dependent on the reaction conditions.

  • N1-Alkylation (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][14] Reactions run under conditions that allow for equilibration, such as using a strong, non-nucleophilic base (e.g., NaH) in an aprotic polar solvent (e.g., THF or DMF), strongly favor the formation of the N1-alkylated product.[11][15][16] This is the most common and desired pathway for many kinase inhibitor scaffolds.

  • N2-Alkylation (Kinetic Control): Achieving selectivity for the N2 position often requires specific conditions that favor kinetic control.[14] For instance, Mitsunobu conditions or the use of specific catalysts can direct alkylation to the N2 position.[15][19] Additionally, bulky substituents at the C7 position can sterically hinder the N1 position, promoting N2 alkylation.[15][16]

Library Synthesis Workflow

The strategic power of this fragment lies in a divergent synthetic approach. A single starting material can generate a large library by systematically varying substituents at two orthogonal positions.

// Connections Start -> N1_Alkylation; R1_X -> N1_Alkylation; N1_Alkylation -> N1_Intermediate;

Start -> Saponification; Saponification -> Carboxylic_Acid; Carboxylic_Acid -> Amide_Coupling; R2_NH2 -> Amide_Coupling; Amide_Coupling -> C3_Intermediate;

N1_Intermediate -> Saponification [label="Followed by\nPathway B", style=dashed, color="#5F6368"]; C3_Intermediate -> N1_Alkylation [label="Followed by\nPathway A", style=dashed, color="#5F6368"];

N1_Intermediate -> Final_Library [style=invis]; C3_Intermediate -> Final_Library [style=invis];

{rank=same; N1_Intermediate; C3_Intermediate}

edge [style=bold, color="#202124"]; N1_Intermediate -> Final_Library [lhead=cluster_c3, constraint=false, style=dashed, label=" then Amidation"]; C3_Intermediate -> Final_Library [lhead=cluster_n1, constraint=false, style=dashed, label=" then Alkylation"]; } caption { label = "Fig. 2: Divergent Library Synthesis Workflow"; }

Core Experimental Protocols

The following protocols are designed to be robust and adaptable. All manipulations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware.

Protocol 1: Regioselective N1-Alkylation

This protocol is optimized to favor the thermodynamically preferred N1-alkylated product.[11][15][16]

  • Preparation: To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Conducting this at 0 °C controls the initial exotherm. THF is an ideal aprotic solvent that solubilizes the resulting sodium salt.[15]

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium indazolide salt forms.

  • Alkylation: Add the desired alkyl halide (R¹-X, e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).

    • Causality: Quenching with a mild acid source like NH₄Cl protonates any remaining base and ensures a safe workup.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1-product from any minor N2-regioisomer.

Protocol 2: Saponification to the Carboxylic Acid

This protocol efficiently hydrolyzes the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling.[10]

  • Setup: To a solution of the starting indazole ester (1.0 eq.) in a 3:1 mixture of Methanol (MeOH) and water, add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

  • Workup: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to afford the pure 6-fluoro-1H-indazole-3-carboxylic acid.

Protocol 3: Parallel Amide Library Synthesis (HATU Coupling)

This protocol uses HATU, a highly efficient coupling reagent suitable for a wide range of amines, including those that are less nucleophilic.[20][21] It is well-suited for parallel synthesis in a multi-well plate format.

  • Stock Solutions: Prepare stock solutions of:

    • 6-Fluoro-indazole-3-carboxylic acid (from Protocol 2) in anhydrous DMF.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF (1.2 eq.).

    • A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), in anhydrous DMF (3.0 eq.).[11]

    • A library of primary or secondary amines (R²-NH₂) in anhydrous DMF (1.1 eq.).

  • Activation: In each well of a reaction plate, combine the carboxylic acid solution, the HATU solution, and the DIPEA solution. Allow the mixture to stir at room temperature for 15-20 minutes.

    • Causality: HATU reacts with the carboxylate (formed in situ by DIPEA) to generate a highly reactive O-acylisourea active ester, which is primed for nucleophilic attack by the amine.[21]

  • Coupling: Add the amine solution to each respective well. Seal the plate and stir at room temperature for 12-16 hours.

  • Workup & Purification: For library synthesis, a streamlined purification is often employed. The reaction mixtures can be diluted with ethyl acetate, washed sequentially with aqueous NaHCO₃ and brine, and the organic solvent evaporated. Final purification is typically achieved by preparative HPLC.

Representative Library Data

The protocols above can be used to generate a library of compounds. The data should be cataloged systematically.

EntryR¹ Group (from Alkylation)R² Group (from Amine)Final Structure (Schematic)FormulaCalc. MW
1-HBenzyl6-F-Indazole-CONH-BnC₁₅H₁₂FN₃O269.27
2-CH₃Benzyl1-Me-6-F-Indazole-CONH-BnC₁₆H₁₄FN₃O283.30
3-CH₃Cyclopropyl1-Me-6-F-Indazole-CONH-cPrC₁₂H₁₂FN₃O233.24
4BenzylCyclopropyl1-Bn-6-F-Indazole-CONH-cPrC₁₈H₁₆FN₃O309.34
5BenzylMorpholinyl1-Bn-6-F-Indazole-CO-MorpholineC₁₉H₁₈FN₃O₂339.36

Conclusion and Outlook

This compound is a superior fragment for library synthesis due to its privileged core and orthogonal reactive handles. The protocols detailed herein provide a reliable and robust foundation for generating large, diverse libraries of novel indazole derivatives. The strategic alkylation of the N1 position and amidation at the C3 position allows for a comprehensive exploration of the structure-activity relationship (SAR) around the scaffold. The resulting libraries are ideal for screening against various biological targets, particularly protein kinases, where the indazole scaffold has a proven track record of success.[9][22]

References

Application Note: A Comprehensive Guide to Cell-Based Assays for Efficacy Evaluation of Novel Ethyl 6-fluoro-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Marketed drugs such as Axitinib and Pazopanib, both potent kinase inhibitors, validate the therapeutic potential of indazole-based compounds in cancer treatment.[1] This application note provides a comprehensive, multi-tiered strategy for evaluating the efficacy of novel Ethyl 6-fluoro-1H-indazole-3-carboxylate derivatives using a suite of robust and validated cell-based assays. We move beyond simple protocols to explain the scientific rationale behind each assay, enabling researchers to build a complete biological profile of their compounds, from initial cytotoxicity screening to elucidating the specific mechanism of action.

Foundational Screening: Assessing Cytotoxicity and Cell Viability

The initial and most critical question for any potential anti-cancer compound is whether it exhibits cytotoxic or cytostatic effects on cancer cells. A cell viability assay provides a quantitative measure of this fundamental activity, serving as the primary filter in a screening cascade. The MTT assay is a highly reliable and widely used colorimetric method for this purpose.[4]

Principle of the MTT Assay: The assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] This formazan is then solubilized, and its concentration is measured spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed cells in a 96-well plate prep_compounds Prepare serial dilutions of indazole derivatives treat Treat cells with compounds (e.g., 48-72 hours) prep_compounds->treat add_mtt Add MTT reagent (Incubate 2-4 hours) treat->add_mtt solubilize Add solubilization solution (e.g., DMSO, overnight) add_mtt->solubilize read Read absorbance (~570 nm) solubilize->read calculate Calculate % viability vs. control and determine IC50 read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well flat-bottom sterile plates

  • This compound derivatives

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate spectrophotometer (ELISA reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired treatment period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]

Data Analysis & Interpretation: The half-maximal inhibitory concentration (IC₅₀) is the standard metric for compound potency.

  • Calculate Percent Viability:

    • Percent Viability = [(Abs_treated - Abs_background) / (Abs_vehicle - Abs_background)] * 100

  • Determine IC₅₀: Plot Percent Viability against the log-concentration of the compound. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-7 (Breast)725.2
Derivative BMCF-7 (Breast)7215.8
Derivative AA549 (Lung)7211.4
Doxorubicin (Control)MCF-7 (Breast)720.98
Mechanistic Deep Dive: How Do the Compounds Exert Their Effect?

Once cytotoxic activity is confirmed, the next logical step is to investigate the mechanism of cell death. The two most common outcomes for an anti-cancer agent are the induction of apoptosis (programmed cell death) or the induction of cell cycle arrest.

2.1 Apoptosis Induction: The Caspase Activity Assay

Apoptosis is a controlled, energy-dependent process crucial for tissue homeostasis. A key feature of apoptosis is the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, and their activation is a hallmark of apoptosis.[9] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify their activity.

Principle of the Caspase-Glo® 3/7 Assay: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[10] When caspases are active, they cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[10][11]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • Cells treated with indazole derivatives in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Luminometer

Methodology (Add-Mix-Measure Format):

  • Cell Culture: Seed and treat cells with compounds in a white-walled 96-well plate as described in the MTT protocol. Use a plate format compatible with luminometry.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and let it cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

  • Signal Generation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[11]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation: A significant increase in luminescence in treated cells compared to vehicle-treated cells indicates the induction of apoptosis via caspase-3/7 activation. Data is often presented as "Fold Change" over the vehicle control.

Compound ID (5 µM)Target Cell LineTreatment Time (h)Luminescence (RLU)Fold Change vs. Vehicle
Vehicle ControlK562241,5001.0
Derivative AK5622422,50015.0
Derivative BK562243,0002.0
Staurosporine (Control)K5622430,00020.0
2.2 Cell Cycle Arrest: Analysis by Flow Cytometry

Many anti-cancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and preventing proliferation.[12] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method to analyze the cell cycle distribution of a cell population.[13]

Principle of Cell Cycle Analysis: PI is a fluorescent dye that stoichiometrically binds to double-stranded DNA.[13] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: Normal DNA content (2N)

  • S phase: Intermediate DNA content (between 2N and 4N) as DNA is synthesized

  • G2/M phase: Doubled DNA content (4N) Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak with lower fluorescence than G1 cells.[13]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow start Seed and treat cells (6-well plate) harvest Harvest cells (Trypsinize & Wash) start->harvest fix Fix cells in ice-cold 70% Ethanol harvest->fix stain Stain with PI and RNase A solution fix->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze DNA content histogram (G1, S, G2/M phases) acquire->analyze

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cells treated with indazole derivatives in 6-well plates

  • Phosphate Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of indazole derivatives for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension (e.g., 200 x g for 5 minutes) and wash the pellet once with cold PBS.[14]

  • Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[15] This step is critical to prevent cell clumping.

  • Storage: Fixed cells can be stored at -20°C for at least 2 hours, and often for several weeks.[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution. The RNase is essential to degrade RNA, ensuring that PI only stains DNA.[13][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample.

Data Analysis & Interpretation: The output is a histogram of cell count versus fluorescence intensity. Software is used to model the peaks and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Treatment% in G0/G1% in S% in G2/M% in Sub-G1 (Apoptosis)
Vehicle Control55.2%25.1%19.7%1.5%
Derivative C (10 µM)20.1%15.5%64.4%3.2%
Derivative D (10 µM)75.3%8.2%16.5%5.8%

Interpretation: Derivative C induces G2/M arrest, while Derivative D induces G1 arrest and a slightly higher level of apoptosis.

Target-Specific Assays: Uncovering the Molecular Target

Indazole derivatives are well-known for their activity as protein kinase inhibitors.[17] Assays that directly measure the inhibition of specific signaling pathways are essential for confirming the compound's mechanism of action.

3.1 Receptor Tyrosine Kinase (RTK) Signaling

RTKs are critical regulators of cell proliferation, survival, and migration, and their dysregulation is a common driver of cancer.[18] A cell-based assay can determine if an indazole derivative inhibits the phosphorylation (activation) of a specific RTK.

Principle of a Cell-Based ELISA for Phospho-RTKs: This assay quantifies the amount of a specific phosphorylated protein within a cell lysate. Cells are grown in a microplate, treated with the inhibitor, and then stimulated with a growth factor to activate the target RTK. After lysis, specific antibodies are used in an ELISA format to capture the total RTK protein and detect the phosphorylated form. A reduction in the phospho-specific signal indicates inhibition.

Diagram of RTK Inhibition

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., Ras-MAPK) RTK->Downstream Phosphorylates & Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor Indazole Derivative Inhibitor->RTK Blocks ATP binding site ATP ATP ADP ADP ATP->ADP P Response Proliferation, Survival Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

3.2 NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa B) pathway is a key regulator of inflammation and cell survival, and its constitutive activation is observed in many cancers.[19][20] An NF-κB reporter assay is an effective way to screen for compounds that inhibit this pathway.

Principle of the NF-κB Reporter Assay: This assay uses a plasmid vector containing the firefly luciferase reporter gene under the control of a promoter with multiple NF-κB response elements.[21] Cells are transfected with this plasmid. When the NF-κB pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase.[20][22] An effective inhibitor will prevent this process, leading to a decrease in the luminescent signal.

Protocol 4: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Indazole derivatives

  • Stimulant (e.g., human TNF-α)

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

  • Luminometer

Methodology:

  • Transfection: Co-transfect cells in a 96-well plate with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid. Incubate for 24 hours.

  • Compound Treatment: Treat the transfected cells with serial dilutions of the indazole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Incubate for another 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luminescence Reading: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

Data Analysis & Interpretation: The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of the NF-κB pathway.

Conclusion

The systematic evaluation of this compound derivatives requires a multi-faceted approach. By progressing from broad assessments of cytotoxicity to specific, mechanism-based assays, researchers can efficiently characterize novel compounds. This tiered strategy, beginning with a foundational viability screen (MTT assay), followed by mechanistic studies (caspase activity, cell cycle analysis), and culminating in target-specific validation (kinase or pathway inhibition assays), provides a comprehensive framework for identifying promising therapeutic candidates for further preclinical development.

References

Application Notes and Protocols for In Vitro ADME Profiling of Compounds Derived from Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Critical Role of Early ADME Assessment for Indazole-Based Drug Candidates

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Ethyl 6-fluoro-1H-indazole-3-carboxylate serves as a versatile starting material for the synthesis of novel indazole derivatives.[4][5][6] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of these molecules, potentially enhancing metabolic stability and target affinity.[4] However, to translate these promising compounds into viable clinical candidates, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.

Early in vitro ADME profiling is a cornerstone of modern drug discovery, enabling researchers to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities before costly and time-consuming in vivo studies.[7][8][9][10] This proactive approach, recommended by regulatory agencies like the FDA, minimizes the risk of late-stage attrition due to poor pharmacokinetics.[9][11][12][13] These application notes provide a comprehensive guide with detailed protocols for the in vitro ADME characterization of novel compounds derived from this compound. The assays described herein are designed to provide critical data on metabolic stability, intestinal permeability, plasma protein binding, and potential for drug-drug interactions (DDIs) via cytochrome P450 (CYP) inhibition.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of many xenobiotics.[14] Assessing the metabolic stability of a compound in human liver microsomes (HLM), which are rich in Phase I metabolic enzymes, provides an early indication of its intrinsic clearance.[14][15][16] Compounds that are rapidly metabolized may have a short half-life in vivo, potentially limiting their therapeutic efficacy. This assay helps rank-order compounds based on their metabolic lability and guides structure-activity relationship (SAR) studies to improve stability.[17]

Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock (10 mM in DMSO) incubation Incubate Test Compound (1 µM) with HLM (0.5 mg/mL) and NADPH (1 mM) prep_compound->incubation prep_hlm Prepare HLM Suspension (in Phosphate Buffer) prep_hlm->incubation prep_nadph Prepare NADPH Solution prep_nadph->incubation time_points Aliquots taken at 0, 5, 15, 30, 45 min incubation->time_points quenching Terminate Reaction (Acetonitrile + Internal Standard) time_points->quenching centrifuge Centrifuge to Pellet Protein quenching->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining, t½, and Intrinsic Clearance (CLint) lcms->calc

Caption: Workflow of the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in HLM
  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of the indazole derivative in DMSO.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Include control wells: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic fate (e.g., testosterone).[18]

  • Time-Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot (e.g., 25 µL) from each well.[14]

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing a quenching solution (e.g., 100 µL of cold acetonitrile with an internal standard for LC-MS/MS analysis).[14]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[15]

Data Interpretation
ParameterHigh StabilityModerate StabilityLow Stability
Half-life (t½) in HLM > 30 min10 - 30 min< 10 min
Intrinsic Clearance (CLint) < 30 µL/min/mg30 - 100 µL/min/mg> 100 µL/min/mg

Intestinal Permeability Assessment Using Caco-2 Cell Monolayers

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a critical step for bioavailability. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters (e.g., P-glycoprotein).[19][20] The Caco-2 permeability assay is a well-established in vitro model for predicting in vivo drug absorption and identifying compounds that may be subject to active efflux.[19] This is a regulatory-accepted method for evaluating intestinal permeability.

Workflow for Caco-2 Permeability Assay

cluster_culture Cell Culture cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis cluster_data Data Interpretation culture Seed Caco-2 cells on Transwell® inserts differentiate Culture for 21 days to form a monolayer culture->differentiate teer Measure Transepithelial Electrical Resistance (TEER) differentiate->teer lucifer Assess Lucifer Yellow permeability teer->lucifer add_compound Add test compound (10 µM) to Apical (A) or Basolateral (B) side lucifer->add_compound incubate_transport Incubate at 37°C with shaking add_compound->incubate_transport sample_receiver Sample from receiver compartment at timed intervals (e.g., 2 hours) incubate_transport->sample_receiver lcms_caco2 Quantify compound concentration by LC-MS/MS sample_receiver->lcms_caco2 papp Calculate Apparent Permeability Coefficient (Papp) lcms_caco2->papp er Calculate Efflux Ratio (ER) papp->er

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) to ensure monolayer integrity.[20][21]

    • Additionally, assess the permeability of a low-permeability marker, Lucifer Yellow, to confirm the integrity of the tight junctions.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • To measure apical-to-basolateral (A-to-B) permeability, add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[19]

    • To measure basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) to identify potential active transport: ER = Papp (B-to-A) / Papp (A-to-B)[20]

Data Interpretation
ParameterHigh PermeabilityModerate PermeabilityLow Permeability
Papp (A-to-B) (x 10⁻⁶ cm/s) > 51 - 5< 1
Efflux Ratio (ER) ER > 2 suggests the compound is a substrate for an efflux transporter.[20]

Plasma Protein Binding (PPB) Assessment by Equilibrium Dialysis

Scientific Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin.[22] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and undergo metabolism and excretion.[23] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's pharmacokinetic and pharmacodynamic behavior.[23][24] Equilibrium dialysis is considered the gold standard method for assessing PPB as it minimizes non-specific binding.[25]

Workflow for Plasma Protein Binding Assay

cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_data Data Interpretation prep_compound_ppb Spike Test Compound into Plasma load_device Load Plasma with Compound into one chamber and Buffer into the other prep_compound_ppb->load_device prep_device Prepare Equilibrium Dialysis Device (e.g., RED) prep_device->load_device incubate_dialysis Incubate at 37°C until equilibrium is reached (e.g., 4 hours) load_device->incubate_dialysis sample_chambers Sample from both Plasma and Buffer chambers incubate_dialysis->sample_chambers lcms_ppb Quantify compound concentration by LC-MS/MS sample_chambers->lcms_ppb calc_fu Calculate Fraction Unbound (fu) and % Bound lcms_ppb->calc_fu

Caption: Workflow for the plasma protein binding assay.

Detailed Protocol: Equilibrium Dialysis
  • Preparation:

    • Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-5 µM.[22]

    • Prepare the equilibrium dialysis apparatus (e.g., a Rapid Equilibrium Dialysis (RED) device). The device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.[22]

  • Dialysis:

    • Load the plasma containing the test compound into one chamber and an equal volume of phosphate-buffered saline (PBS) into the other chamber.

    • Seal the device and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[22]

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples for accurate LC-MS/MS analysis (i.e., add blank buffer to the plasma sample and blank plasma to the buffer sample).

    • Precipitate proteins with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge and analyze the supernatant by a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as follows: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage bound is calculated as: % Bound = (1 - fu) * 100

Data Interpretation
% BoundInterpretationImplication
< 90% Low to moderate bindingLarger fraction of the drug is free to exert its pharmacological effect and be cleared.
90% - 99% High bindingThe free fraction is sensitive to changes in protein concentration or displacement by other drugs.[24]
> 99% Very high bindingSmall changes in binding can lead to large changes in the free concentration, potentially impacting efficacy and safety.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[26][27][28] When a new drug inhibits a CYP enzyme responsible for the metabolism of a co-administered drug, it can lead to increased plasma concentrations of the second drug, potentially causing toxicity.[27] Regulatory agencies require the evaluation of a new drug's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[26][29] This assay determines the concentration of the test compound that causes 50% inhibition (IC₅₀) of specific CYP enzyme activity.

Workflow for CYP Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Termination & Analysis cluster_data Data Interpretation prep_inhibitor Prepare serial dilutions of Test Compound incubation_cyp Incubate HLM, substrate, and test compound prep_inhibitor->incubation_cyp prep_system Prepare HLM, CYP-specific substrate, and NADPH prep_system->incubation_cyp initiate_cyp Initiate reaction with NADPH incubation_cyp->initiate_cyp terminate_cyp Terminate reaction (Acetonitrile + Internal Standard) initiate_cyp->terminate_cyp lcms_cyp Quantify metabolite formation by LC-MS/MS terminate_cyp->lcms_cyp calc_ic50 Plot % Inhibition vs. Concentration and calculate IC₅₀ value lcms_cyp->calc_ic50

Caption: Workflow for the cytochrome P450 inhibition assay.

Detailed Protocol: CYP Inhibition
  • Reagent Preparation:

    • Test Compound: Prepare a series of dilutions of the indazole derivative in a suitable solvent (e.g., 0.1, 0.25, 1, 2.5, 10, 25 µM).[26]

    • HLM and Substrate: Prepare a mixture of HLM and a CYP isoform-specific probe substrate in 0.1 M phosphate buffer (pH 7.4).

    • NADPH: Prepare a solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate the HLM/substrate mixture with the various concentrations of the test compound (or a known inhibitor as a positive control) at 37°C.

    • Initiate the reaction by adding NADPH.

  • Reaction Termination and Sample Processing:

    • After a short incubation period (e.g., 5-10 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet proteins.

  • Analysis:

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the formation of the substrate-specific metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[26]

Data Interpretation
IC₅₀ ValueInhibition PotentialRegulatory Consideration
< 1 µM Strong InhibitorHigh potential for clinical DDI. Further investigation is required.[30]
1 - 10 µM Moderate InhibitorPotential for clinical DDI.[30]
> 10 µM Weak or Non-InhibitorLow potential for clinical DDI.[30]

Conclusion

The protocols outlined in these application notes provide a robust framework for the early in vitro ADME characterization of novel compounds derived from this compound. By systematically evaluating metabolic stability, intestinal permeability, plasma protein binding, and CYP inhibition potential, researchers can make informed decisions, prioritize compounds with the most promising drug-like properties, and guide the optimization of lead candidates. Integrating these assays early in the drug discovery process is a critical strategy for mitigating risks and increasing the probability of successfully advancing new therapeutic agents to clinical development.

References

Troubleshooting & Optimization

Improving the yield of Ethyl 6-fluoro-1H-indazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of synthesizing Ethyl 6-fluoro-1H-indazole-3-carboxylate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guidance to enhance yield, purity, and reproducibility in your experiments.

Technical FAQs: Navigating Common Synthesis Challenges

This section directly addresses the most common questions and issues encountered during the synthesis of this compound, which is typically approached via a Japp-Klingemann reaction followed by Fischer-type cyclization.

Question 1: My initial Japp-Klingemann reaction yield is low. What are the critical parameters to optimize for the formation of the intermediate hydrazone?

Answer: Low yield in the Japp-Klingemann reaction, which couples a diazonium salt with a β-ketoester to form a hydrazone, is a frequent challenge.[1][2] The stability of the diazonium salt and the pH of the coupling reaction are the two most critical parameters.

  • Diazonium Salt Stability: The diazonium salt of 4-fluoroaniline is unstable at elevated temperatures. It is imperative to maintain the temperature of the diazotization reaction between 0-5 °C. Allowing the temperature to rise can lead to decomposition of the salt, resulting in a lower yield of the desired azo intermediate.

  • pH Control During Coupling: The coupling reaction requires a specific pH range. The reaction is typically buffered with sodium acetate. If the medium is too acidic, the coupling is slow; if too basic, the diazonium salt can decompose, and side reactions may occur. The optimal pH ensures the β-ketoester is sufficiently deprotonated to act as a nucleophile without compromising the stability of the diazonium salt.

  • Order of Reagent Addition: Slowly adding the cold diazonium salt solution to the chilled solution of the β-ketoester and buffer is crucial. This maintains a low concentration of the diazonium salt, minimizing decomposition and side reactions.

Question 2: The cyclization of the hydrazone intermediate is not proceeding to completion or is producing significant byproducts. How can I improve the efficiency of the Fischer-type cyclization step?

Answer: The acid-catalyzed cyclization of the arylhydrazone intermediate is the core of the indazole ring formation, analogous to the Fischer indole synthesis.[3][4] Incomplete reaction or byproduct formation often stems from the choice of acid catalyst, reaction temperature, or solvent.

  • Catalyst Choice: Strong Brønsted acids or Lewis acids are required to facilitate the key[5][5]-sigmatropic rearrangement step of the mechanism.[4]

    • Polyphosphoric Acid (PPA): Often the reagent of choice as it serves as both a strong acid catalyst and a dehydrating solvent, driving the reaction towards the cyclized product.[5] However, the high viscosity can make stirring and workup challenging.

    • Sulfuric Acid or p-Toluenesulfonic Acid (pTSA): These are effective Brønsted acid catalysts.[4] The reaction is typically run in a high-boiling point solvent like toluene or xylene to allow for azeotropic removal of water.

    • Lewis Acids (e.g., ZnCl₂, BF₃): These can also be effective but may require anhydrous conditions to prevent deactivation.[3]

  • Temperature and Reaction Time: This reaction requires elevated temperatures to overcome the activation energy of the rearrangement and cyclization steps.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to decomposition and charring, especially with strong acids like PPA.

Troubleshooting Table for Cyclization

ProblemProbable CauseRecommended Solution
Incomplete Reaction Insufficient acid strength or concentration.Increase catalyst loading or switch to a stronger acid (e.g., from pTSA to PPA).
Reaction temperature too low.Increase the reaction temperature, ensuring it does not exceed the decomposition point of the product.
Significant Byproduct Formation Reaction temperature too high or time too long.Reduce temperature and monitor the reaction to stop it upon completion of product formation.
Unwanted side reactions (e.g., sulfonation with H₂SO₄).Switch to a non-nucleophilic acid catalyst like pTSA or use PPA.
Poor Solubility of Intermediate Inappropriate solvent choice.Ensure the solvent can fully dissolve the hydrazone intermediate at the reaction temperature.

Question 3: I am struggling with the final purification of the this compound. What are the best practices?

Answer: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or polymeric byproducts from the cyclization step. A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction, a careful aqueous workup is essential. Quenching the reaction mixture (e.g., pouring the PPA mixture onto ice) followed by neutralization with a base like NaHCO₃ is a standard first step. The crude product is then extracted into an organic solvent like ethyl acetate.[7]

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column is typically used.

    • Solvent System (Eluent): A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 4:1) and gradually increasing the polarity is recommended to effectively separate components. The product, being moderately polar, will elute after non-polar impurities.[7]

  • Recrystallization: Following chromatography, recrystallization can be used to obtain a highly pure, crystalline product. Select a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below (e.g., Ethanol/Water or Toluene).

Optimized Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints to ensure the success of each stage before proceeding.

Protocol 1: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction

This protocol details the formation of the key hydrazone intermediate from 4-fluoroaniline.

Step 1: Diazotization of 4-Fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoroaniline (1.0 eq.) in a solution of 3M HCl (3.0 eq.).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting solution contains the 4-fluorobenzenediazonium chloride. Use it immediately in the next step.

Step 2: Coupling and Hydrolysis

  • In a separate, larger beaker, dissolve diethyl 2-acetylmalonate (1.0 eq.) and sodium acetate (3.0 eq.) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the keto-ester solution with vigorous stirring. A colored precipitate (the azo intermediate) should form.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Add a solution of potassium hydroxide (2.0 eq.) in ethanol to induce hydrolysis and deacylation. Stir at room temperature overnight.

  • Neutralize the mixture with acetic acid. The resulting precipitate is the crude hydrazone. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Acid-Catalyzed Cyclization to this compound
  • Place the dried hydrazone intermediate (1.0 eq.) into a flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

  • Heat the mixture with stirring to 120-140 °C. The exact temperature may require optimization.

  • Maintain the temperature and monitor the reaction progress using TLC (e.g., Hexane/EtOAc 1:1 eluent). The reaction is typically complete within 2-4 hours.

  • Allow the reaction mixture to cool to about 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel as described in the FAQ section.

Visualized Workflows and Mechanisms

Diagrams provide a clear visual reference for the complex processes involved in the synthesis.

Overall Synthesis Workflow

This diagram outlines the complete experimental sequence from starting materials to the purified final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Purification & Product A 4-Fluoroaniline C Step 1: Diazotization (HCl, NaNO2, 0-5°C) A->C B Diethyl 2-acetylmalonate D Step 2: Japp-Klingemann Coupling (NaOAc, EtOH, 0-5°C) B->D C->D E Intermediate: Arylhydrazone D->E F Step 3: Cyclization (PPA, 120-140°C) E->F G Workup & Extraction F->G H Column Chromatography G->H I Final Product: This compound H->I

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This logical diagram assists researchers in diagnosing and resolving common issues during the cyclization step.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield After Cyclization Step TLC Analyze Crude by TLC/LC-MS Start->TLC Unreacted Main Spot is Unreacted Hydrazone Intermediate TLC->Unreacted  Check Starting Material Decomposition Multiple Spots / Streaking (Decomposition) TLC->Decomposition  Check Purity SideProduct New Major Spot (Side Product) TLC->SideProduct  Check Byproducts Sol_Unreacted Increase Temp/Time Use Stronger Acid (PPA) Ensure Anhydrous Conditions Unreacted->Sol_Unreacted Sol_Decomp Decrease Temp/Time Purify Intermediate Before Cyclization Decomposition->Sol_Decomp Sol_Side Optimize Catalyst Choice (e.g., pTSA instead of H2SO4) SideProduct->Sol_Side

Caption: A decision tree for troubleshooting the acid-catalyzed indazole cyclization.

References

Common side reactions in the synthesis of indazoles from fluorinated precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazoles from fluorinated precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The unique electronic properties of fluorine can significantly influence reaction pathways, often leading to unexpected side reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of indazoles from common fluorinated starting materials. Each answer provides a mechanistic explanation for the problem and offers practical solutions.

Category 1: Syntheses Starting from o-Fluorobenzaldehydes and Related Precursors

Question 1: My reaction of an o-fluorobenzaldehyde with hydrazine is giving very low yields of the desired indazole, and I'm isolating a significant amount of the corresponding o-fluorotoluene. What is causing this?

Answer: You are likely observing a competitive Wolff-Kishner reduction.[1][2] This is a classic side reaction when synthesizing indazoles directly from aldehydes or ketones with hydrazine under basic or high-temperature conditions.

  • Causality: The reaction proceeds through a hydrazone intermediate. This intermediate is at a critical branch point. The desired pathway is an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the ortho-fluorine to form the indazole ring. However, under the reaction conditions (especially with heat and base), the hydrazone can be further reduced to a methylene group, converting your starting aldehyde into a methyl group, thus forming an o-fluorotoluene. The electron-withdrawing nature of the fluorine atom can make the hydrazone C-H bond sufficiently acidic for deprotonation and subsequent reduction.

  • Troubleshooting & Mitigation:

    • Avoid Direct Condensation: The most effective solution is to avoid the direct use of the aldehyde with hydrazine. Instead, convert the o-fluorobenzaldehyde to its O-methyloxime first.[1][2]

    • Utilize Oxime Intermediates: Reacting the E-isomer of the O-methyloxime with hydrazine effectively eliminates the Wolff-Kishner reduction pathway, leading to significantly higher yields of the indazole.[1][2]

    • Temperature Control: If you must use the direct method, carefully control the temperature. High temperatures can favor the reduction pathway.[3]

Question 2: I'm attempting to synthesize a 1H-indazole from an o-fluorobenzaldehyde O-methyloxime, but I'm seeing a 3-aminoindazole as a major byproduct. Why does this happen?

Answer: The formation of a 3-aminoindazole byproduct is almost always due to the presence of the Z-isomer of your O-methyloxime starting material.[1][2]

  • Mechanistic Insight: While the desired cyclization to a 1H-indazole proceeds smoothly from the E-isomer of the oxime, the Z-isomer follows a different reaction pathway. The geometry of the Z-isomer facilitates an intramolecular reaction that leads to the formation of a benzonitrile intermediate. This benzonitrile then reacts with hydrazine at the nitrile carbon, followed by cyclization, to yield the 3-aminoindazole.

  • Solutions:

    • Isomer Separation: If possible, separate the E and Z isomers of your O-methyloxime before reacting with hydrazine. The E-isomer is typically the major product of oximation.

    • Reaction Conditions: Analyze your oximation conditions. Sometimes, reaction time, temperature, or pH can influence the E/Z ratio.

    • Accept and Separate: If isomer separation is not feasible, proceed with the reaction and separate the desired indazole from the 3-aminoindazole byproduct using column chromatography.

Question 3: I am running my indazole synthesis in a high-boiling solvent like DMF or DMSO at elevated temperatures, and my TLC plate shows a complex mixture of products. What are the likely side reactions?

Answer: High-temperature reactions, especially in continuous-flow systems or when pushed for long reaction times, can promote several side reactions beyond the Wolff-Kishner reduction.[3][4]

  • Potential Side Reactions:

    • Intermolecular Cross-Condensation: The hydrazone intermediate can react with another molecule of the starting aldehyde or even the indazole product, leading to dimer or trimer formation and other high-molecular-weight impurities.[4]

    • Hydroxylation: In the presence of trace water and high heat, the fluorine atom on the aromatic ring can be displaced by a hydroxide ion, leading to phenolic byproducts. This is particularly relevant for substrates with multiple electron-withdrawing groups that further activate the ring for SNAr.[3]

    • Solvent Decomposition/Reaction: High temperatures can cause solvents like DMF or DMSO to decompose or participate in the reaction, adding to the complexity of the mixture.

  • Troubleshooting Strategy:

    • Lower the Temperature: The primary solution is to find conditions that allow the reaction to proceed at a lower temperature. This may involve using a more reactive precursor (like an oxime) or a different solvent system.

    • Optimize Residence Time: In flow chemistry, high temperatures can be used if the residence time is carefully optimized to be long enough for product formation but too short for significant byproduct formation.[3]

    • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

Category 2: Syntheses Involving Other Fluorinated Precursors & Methods

Question 4: My Davis-Beirut reaction using a fluorinated o-nitrobenzylamine is sluggish and gives a poor yield. How can I improve the outcome?

Answer: The Davis-Beirut reaction, which forms 2H-indazoles via an in-situ generated nitroso intermediate, is highly sensitive to reaction conditions, particularly the solvent system.[5][6]

  • Critical Parameter: Water Content: The presence of a controlled amount of water can be critically important and dramatically increase the yield. For example, in one study, switching from anhydrous n-propanol (27% yield) to n-propanol with 15% water boosted the yield to 65%.[6] However, this effect has a ceiling; excessive water (e.g., >25%) can cause the yield to drop sharply as it enables alternative reaction pathways for the reactive intermediates.[5][6]

  • Troubleshooting Workflow:

    • Solvent Screen: Perform a solvent screen focusing on primary alcohols (methanol, ethanol, propanol).

    • Water Titration: For the best-performing alcohol, systematically vary the percentage of added water (e.g., 5%, 10%, 15%, 20%, 25% v/v) to find the optimal concentration.

    • Base Selection: While NaOH and KOH are common, the choice of base can influence the reaction. Ensure the base is fully dissolved.

    • Substrate Limitations: Be aware that certain amines, such as anilines or those attached to secondary carbons, can drastically reduce the efficiency of the reaction.[6]

Visual Troubleshooting Guide

This workflow provides a decision-making tree for diagnosing common issues in fluorinated indazole synthesis.

Caption: General troubleshooting workflow for indazole synthesis.

Comparative Summary: Aldehyde vs. O-Methyloxime Route

To mitigate the Wolff-Kishner side reaction, using an O-methyloxime precursor is highly recommended. The table below summarizes the key differences.

FeatureDirect Aldehyde + HydrazineO-Methyloxime + Hydrazine
Primary Side Reaction Wolff-Kishner Reduction (forms o-fluorotoluene)[1][2]3-Aminoindazole formation (from Z-isomer)[1]
Typical Yields Often low to moderate, highly substrate-dependentGenerally higher and more reproducible[1]
Reaction Conditions Can require harsh temperatures, increasing side reactions[3]Typically milder conditions can be employed
Recommendation Not recommended unless the substrate is resistant to reduction.Highly Recommended for clean conversion and high yields.
Validated Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole from an o-Fluorobenzaldehyde via an O-Methyloxime Intermediate

This two-step protocol is designed to minimize the Wolff-Kishner reduction side reaction.[1][2]

Step A: Synthesis of the O-Methyloxime

  • Dissolve the o-fluorobenzaldehyde (1.0 eq) in ethanol (approx. 0.5 M).

  • Add methoxyamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, a mixture of E/Z isomers, is often used directly in the next step without further purification. The E-isomer is typically the major product.

Step B: Cyclization to form the 1H-Indazole

  • Dissolve the crude O-methyloxime (1.0 eq) from Step A in n-butanol (approx. 0.4 M).

  • Add hydrazine monohydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent and excess hydrazine.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 1H-indazole.

Mechanistic Visualization

The diagram below illustrates the critical mechanistic branch point leading to either the desired indazole or the undesired Wolff-Kishner reduction byproduct when starting directly from an o-fluorobenzaldehyde.

ReactionPathways Start o-Fluorobenzaldehyde + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Indazole Desired Product: 1H-Indazole Hydrazone->Indazole Intramolecular SNAr (Desired Pathway) Reduction Side Product: o-Fluorotoluene Hydrazone->Reduction Wolff-Kishner Reduction (Side Reaction)

Caption: Competing reaction pathways from the hydrazone intermediate.

References

Technical Support Center: Regioselectivity in the N-alkylation of 6-fluoroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of N-alkylation of 6-fluoroindazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and troubleshooting the regioselectivity of this critical synthetic transformation. Direct alkylation of the indazole core frequently yields a mixture of N1 and N2 isomers, a significant challenge that can impact yield, purification efforts, and the biological activity of target molecules.[1][2][3][4][5]

This resource is structured as a series of troubleshooting questions and FAQs to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

Question: I am consistently getting a mixture of N1 and N2 alkylated 6-fluoroindazole products with poor selectivity. What are the primary factors I should investigate?

Answer:

This is the most prevalent challenge in indazole alkylation. The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms, leading to competition between N1 and N2 attack.[6] The regiochemical outcome is a delicate balance of several interconnected factors. A systematic approach to optimizing your reaction is crucial.

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: This is arguably the most critical parameter. The choice of base and solvent dictates the nature of the indazolide anion's ion pair. A tight ion pair can sterically shield one nitrogen, directing the electrophile to the other.[6][7]

    • For N1-Selectivity: The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][3][6][7] It is theorized that the sodium cation coordinates with the N2 nitrogen, creating steric hindrance that directs the alkylating agent to the N1 position.[6][7][8][9]

    • For N2-Selectivity or Mixed Isomers: Using weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) often leads to mixtures of N1 and N2 isomers or can favor N2.[6][8] These conditions generate a "freer" anion, where both nitrogens are more accessible.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of your electrophile (R-X) play a significant role.

    • Hard vs. Soft Electrophiles: While not a universally predictive rule, the Hard-Soft Acid-Base (HSAB) theory can offer some guidance. The N1 position is generally considered the "harder" nucleophilic center, while N2 is "softer."

    • Steric Hindrance: Bulky alkylating agents may show a preference for the less sterically hindered nitrogen atom.

  • Substituents on the Indazole Ring: The electronic properties of other substituents on the indazole ring, even distant ones, can influence the nucleophilicity of the N1 and N2 positions. The 6-fluoro substituent, being electron-withdrawing, will impact the overall electron density of the ring. Substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2 alkylation.[2][3][6][10]

  • Temperature and Reaction Time: These parameters can shift the balance between kinetic and thermodynamic control.

    • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][11] Allowing the reaction to reach equilibrium, sometimes at higher temperatures or for longer times, can favor the formation of the more stable N1-alkylated product.[6][11]

Below is a diagram illustrating the key decision points for troubleshooting poor regioselectivity.

G start Poor N1/N2 Regioselectivity check_base Analyze Base/Solvent System start->check_base check_electrophile Evaluate Alkylating Agent start->check_electrophile check_temp Consider Temperature & Time start->check_temp check_substituents Assess Indazole Substituents start->check_substituents base_nah Using NaH/THF? check_base->base_nah base_carbonate Using K₂CO₃/DMF or Cs₂CO₃/DMF? check_base->base_carbonate action_nah Optimize NaH/THF: - Ensure anhydrous conditions - Check NaH quality - Control temperature (0°C to RT) base_nah->action_nah Yes action_carbonate Expect mixture. To improve N1: Switch to NaH/THF. base_nah->action_carbonate No base_carbonate->action_carbonate action_thermo For potential thermodynamic control: - Increase reaction time - Cautiously increase temperature check_temp->action_thermo action_c7 Is C7 position substituted? Bulky groups favor N2. check_substituents->action_c7

Caption: Troubleshooting workflow for poor regioselectivity.

Question: I need to synthesize the N1-alkylated 6-fluoroindazole. What is the most reliable starting protocol?

Answer:

For maximizing N1-regioselectivity, the most widely recommended method involves the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[1][2][3] This combination has proven effective for a wide range of indazole substrates.

Protocol 1: N1-Selective Alkylation using NaH in THF

Materials:

  • 6-fluoro-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-fluoro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt may result in a suspension.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10] Increasing the temperature can often improve conversion while maintaining high N1-selectivity.[1][3][11]

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute with water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the N1-alkylated product.

Question: My attempts to synthesize the N2-alkylated isomer are failing. How can I favor N2-alkylation?

Answer:

Selectively targeting the N2 position often requires moving away from conditions that favor thermodynamic control or tight ion-pair formation.

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles.[8][10] It typically shows a strong preference for the N2 isomer.[1][3][11] The reaction involves the indazole, an alcohol (as the alkyl source), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

  • Acid Catalysis with Diazo Compounds: A highly regioselective method for N2-alkylation involves reacting the indazole with a diazo compound in the presence of a catalytic amount of triflic acid (TfOH).[12] This metal-free approach can provide excellent yields and exclusive N2-selectivity.[12]

  • Steric Direction: If your synthetic route allows, installing a bulky substituent at the C7 position of the indazole ring will sterically block the N1 position, thereby directing alkylation to N2, even under conditions that might otherwise favor N1.[2][3][10]

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 6-fluoro-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[10]

  • Reagent Addition: Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.[10]

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude product, which will contain triphenylphosphine oxide and the reduced azodicarboxylate, can be purified directly by flash column chromatography to isolate the N2-alkylated product.[10]

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between the N1 and N2 alkylated isomers of 6-fluoroindazole?

A1: The most reliable method is 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[3]

  • For the N1-isomer: A correlation (³JCH) will be observed between the protons of the N-CH₂ group and the C7a carbon of the indazole ring.

  • For the N2-isomer: A correlation will be seen between the protons of the N-CH₂ group and the C3 carbon of the indazole ring.[1] Additionally, the chemical shifts in ¹H and ¹³C NMR can be indicative, and comparison to literature data for analogous compounds is highly recommended.

Q2: My reaction is clean but the conversion is low, even after extended reaction times. What should I do?

A2: Low conversion with high selectivity often points to issues with reactivity rather than regioselectivity.

  • Base Strength/Quality: Ensure your NaH is fresh and reactive. Old NaH can have a layer of NaOH on its surface, reducing its efficacy.

  • Leaving Group: If you are using an alkyl chloride or bromide, switching to a more reactive alkyl iodide or tosylate can significantly improve conversion rates.

  • Temperature: As noted in Protocol 1, gently heating the reaction (e.g., to 50 °C) after the initial addition can drive the reaction to completion without compromising N1-selectivity.[1][3][11]

Q3: Can Phase Transfer Catalysis (PTC) be used for alkylating 6-fluoroindazoles?

A3: Yes, Phase Transfer Catalysis (PTC) is a viable method for N-alkylation of heterocycles and offers advantages such as the use of inexpensive inorganic bases and potentially avoiding dipolar aprotic solvents.[13][14] In a solid-liquid PTC system, one might use K₂CO₃ as the base in a non-polar solvent like toluene with a catalyst such as tetrabutylammonium bromide (TBAB). However, regioselectivity under these conditions can be variable and may not be as high as the NaH/THF system for N1-selectivity.[15][16] Optimization would be required to determine the N1/N2 ratio for your specific substrate.

Q4: Why does the NaH/THF system favor N1-alkylation? What is the proposed mechanism?

A4: The high N1-selectivity observed with NaH in THF is often attributed to a chelation-controlled mechanism. It is proposed that after deprotonation, the sodium cation (Na⁺) forms a tight ion pair, coordinating with both the N2 nitrogen and a nearby electron-rich atom, if present (like an oxygen on a C3-ester substituent).[8][17] This coordination complex sterically blocks the N2 position, forcing the incoming alkylating agent to attack the more accessible N1 nitrogen.[7][8][9] DFT calculations have been used to support this chelation mechanism.[8][18]

G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Pathway cluster_2 Products Indazole 6-Fluoroindazole Base Base (e.g., NaH, K₂CO₃) Indazole->Base Solvent Solvent (e.g., THF, DMF) Indazole->Solvent Electrophile Alkylating Agent (R-X) Indazole->Electrophile Temperature Temperature Indazole->Temperature Deprotonation Deprotonation Base->Deprotonation Solvent->Deprotonation N1_Attack Attack at N1 Electrophile->N1_Attack N2_Attack Attack at N2 Electrophile->N2_Attack Anion Indazolide Anion (Ambident Nucleophile) Deprotonation->Anion Anion->N1_Attack Path A Anion->N2_Attack Path B N1_Product N1-Alkylated Product (Thermodynamic) N1_Attack->N1_Product N2_Product N2-Alkylated Product (Kinetic) N2_Attack->N2_Product

Caption: Key factors influencing the N-alkylation pathway.

Data Summary

The following table summarizes typical regioselective outcomes based on reaction conditions reported in the literature for various indazole substrates. This data can guide your initial experimental design for 6-fluoroindazole.

Indazole SubstrateBase/Solvent/CatalystAlkylating AgentTemp (°C)N1:N2 RatioReference
Methyl 1H-indazole-3-carboxylateNaH / THFn-pentyl bromideRT to 50>99:1[1][3][11]
7-NO₂-1H-indazoleNaH / THFn-pentyl bromideRT to 504:96[2]
Methyl 1H-indazole-3-carboxylatePPh₃, DIAD / THFn-pentanol0 to RT1:2.5[1][3][10][11]
1H-indazoleK₂CO₃ / DMFAlkyl halideRT or heatMixture[5][8][10]
1H-indazoleTfOH / DCMEthyl diazoacetateRT0:100[10]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃Alkyl tosylate90>90% N1[4][8]

References

Optimization of reaction conditions for the synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring scientific integrity and optimal experimental outcomes.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The presence of the fluorine atom at the C-6 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The most common and reliable synthetic approach involves a two-step process: a Japp-Klingemann reaction to form the indazole core, followed by esterification. This guide will focus on optimizing this pathway and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 6-fluoro-1H-indazole-3-carboxylic acid precursor?

A1: The Japp-Klingemann reaction is a robust and widely used method for constructing the indazole ring system.[1][2] This reaction involves the diazotization of an appropriately substituted aniline (in this case, 4-fluoro-2-methylaniline), followed by coupling with a β-ketoester and subsequent cyclization. While other methods exist, the Japp-Klingemann approach offers a reliable pathway to the desired carboxylic acid precursor.

Q2: How does the 6-fluoro substituent impact the Japp-Klingemann reaction?

A2: The fluorine atom is an electron-withdrawing group, which can influence several stages of the reaction. It can affect the reactivity of the aniline during diazotization and the stability of the resulting diazonium salt. Furthermore, its electronic effect can influence the rate and regioselectivity of the subsequent cyclization step. Careful control of reaction conditions is crucial to mitigate any potential negative impacts.

Q3: What are the key parameters to control during the esterification of 6-fluoro-1H-indazole-3-carboxylic acid?

A3: The esterification of the carboxylic acid to the corresponding ethyl ester is typically straightforward. Key parameters to control include:

  • Choice of Reagent: Using ethanol as both the solvent and reagent in the presence of a strong acid catalyst (like sulfuric acid or thionyl chloride) is a common and effective method.

  • Temperature: Refluxing the reaction mixture is generally required to drive the reaction to completion.

  • Water Removal: The reaction produces water, which can lead to an equilibrium that disfavors product formation. Using a large excess of ethanol or employing a method to remove water (e.g., Dean-Stark apparatus) can improve yields.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurity profile but common solvents include ethanol, ethyl acetate, and hexane mixtures. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Japp-Klingemann Reaction
Potential Cause Troubleshooting & Optimization Strategy
Incomplete Diazotization Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. Test for the presence of excess nitrous acid with starch-iodide paper, but avoid a large excess which can lead to side reactions.
Decomposition of Diazonium Salt The 4-fluoro-2-methylbenzenediazonium salt may have limited stability. Use the diazonium salt solution immediately after preparation and keep it cold.
Inefficient Coupling/Cyclization The electron-withdrawing fluorine atom may slow down the cyclization. Consider increasing the reaction time or temperature for the cyclization step. The pH of the coupling reaction is critical; ensure it is appropriately controlled, typically under mildly basic conditions to facilitate the initial coupling.
Side Reactions The formation of tar-like byproducts can occur, especially at higher temperatures. Ensure efficient stirring and controlled addition of reagents. Purification of the intermediate hydrazone before cyclization may improve the overall yield.
Problem 2: Formation of Impurities during Esterification
Potential Cause Troubleshooting & Optimization Strategy
Incomplete Reaction Increase the reflux time or the amount of acid catalyst. Ensure all starting carboxylic acid has dissolved. Monitor the reaction progress by TLC.
Decomposition of Starting Material or Product Indazole derivatives can be sensitive to strong acids and high temperatures over prolonged periods. Use the minimum necessary amount of catalyst and monitor the reaction to avoid extended heating once complete.
Formation of N-Alkylated Byproducts While less common under acidic esterification conditions, ensure that the reaction is performed under anhydrous conditions to minimize potential side reactions.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting & Optimization Strategy
Product is an Oil or Gummy Solid This often indicates the presence of impurities. Attempt to purify a small sample by column chromatography to obtain a pure reference material, which may then be used to seed crystallization of the bulk material.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
Product is Highly Soluble in the Work-up Solvent During aqueous work-up, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-1H-indazole-3-carboxylic acid

This protocol is adapted from established procedures for the synthesis of analogous indazole carboxylic acids.

Materials:

  • 4-Fluoro-2-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Diethyl 2-acetylmalonate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Diazotization: Dissolve 4-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve diethyl 2-acetylmalonate (1.0 eq) in ethanol and cool to 0 °C. Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution, maintaining the temperature below 5 °C.

  • Hydrolysis and Cyclization: After the addition is complete, slowly add a solution of sodium hydroxide (3.0 eq) in water, keeping the temperature below 10 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the intermediate.

  • Work-up and Isolation: Cool the reaction mixture and acidify with concentrated HCl to pH 2-3. The precipitated product, 6-fluoro-1H-indazole-3-carboxylic acid, can be collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound

Materials:

  • 6-fluoro-1H-indazole-3-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Esterification: Suspend 6-fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in absolute ethanol. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Reaction Workflow

reaction_workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Esterification A 4-Fluoro-2-methylaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt B->C E Coupling C->E D Diethyl 2-acetylmalonate D->E F Intermediate E->F G Hydrolysis & Cyclization (NaOH, Reflux) F->G H 6-fluoro-1H-indazole-3-carboxylic acid G->H I 6-fluoro-1H-indazole-3-carboxylic acid J Esterification (EtOH, H₂SO₄, Reflux) I->J K This compound J->K

Caption: Overall synthetic workflow for this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield of Final Product q1 Which step has low yield? start->q1 japp_klingemann Japp-Klingemann q1->japp_klingemann Step 1 esterification Esterification q1->esterification Step 2 q2_jk Check Diazotization? japp_klingemann->q2_jk q3_jk Check Coupling/Cyclization? japp_klingemann->q3_jk q2_est Incomplete Reaction? esterification->q2_est q3_est Decomposition? esterification->q3_est check_temp Verify Temp (0-5°C) q2_jk->check_temp Yes check_reagents_jk Use fresh NaNO₂ q2_jk->check_reagents_jk Yes optimize_time_temp Increase reaction time/temp q3_jk->optimize_time_temp Yes check_ph Verify pH q3_jk->check_ph Yes increase_reflux Increase reflux time q2_est->increase_reflux Yes increase_catalyst Increase H₂SO₄ amount q2_est->increase_catalyst Yes minimize_heating Minimize heating time q3_est->minimize_heating Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the purification of crude Ethyl 6-fluoro-1H-indazole-3-carboxylate. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, blending technical accuracy with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Indazole synthesis often involves cyclization reactions which can lead to a variety of byproducts.[1][2] Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include derivatives of o-toluidine, anthranilic acid, or 2-haloacetophenones.[2]

  • Regioisomers: N-alkylation or acylation of the indazole ring can occur at both N-1 and N-2 positions, leading to a mixture of isomers which can be challenging to separate.[3][4]

  • Byproducts from Side Reactions: These are highly dependent on the specific reaction conditions. For instance, syntheses involving diazotization can have side reactions leading to various aromatic byproducts.[2] Syntheses using benzyne precursors might yield N-arylated products.[5]

  • Residual Solvents and Reagents: Solvents like DMF or THF and reagents like bases (e.g., K₂CO₃, NaH) or acids used in the workup can be present.

To effectively devise a purification strategy, it is crucial to have a general understanding of the synthetic pathway used.

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective and commonly employed purification techniques for indazole derivatives are recrystallization, column chromatography, and acid-base extraction.[6] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product. It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[6]

  • Column Chromatography: This is a highly versatile technique for separating complex mixtures. It is particularly useful when dealing with regioisomers or impurities with similar polarities to the product.[6][7]

  • Acid-Base Extraction: This liquid-liquid extraction technique is effective for separating acidic or basic compounds from neutral ones.[8][9][10] Given that the indazole nucleus is weakly basic, this method can be used to remove neutral or acidic impurities.[11]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. Its success hinges on selecting the appropriate solvent.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[6] For this compound, suitable solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with petroleum ether or hexanes.[3][7]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. A good candidate will require a relatively large volume of solvent at room temperature.

  • For solvents that do not dissolve the solid at room temperature, heat the mixture gently. A good solvent will dissolve the solid upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.

Troubleshooting Recrystallization

Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Add a small amount of a miscible co-solvent in which the compound is less soluble. / Reheat the solution and add slightly more solvent.
No Crystal Formation The solution is not sufficiently saturated. / The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. / Allow the solution to cool more slowly. / Scratch the inside of the flask with a glass rod. / Add a seed crystal.
Low Recovery Too much solvent was used. / The crystals were filtered before crystallization was complete.Concentrate the mother liquor and cool again to obtain a second crop of crystals. / Ensure the solution is thoroughly cooled before filtration.
Guide 2: Purification by Column Chromatography

Column chromatography provides excellent separation for more complex mixtures.

Q4: How do I select the right solvent system (eluent) for column chromatography?

A4: The choice of eluent is critical for successful separation. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system. The goal is to find a solvent mixture that provides good separation between your desired compound and its impurities, with a target Rf value for the product between 0.2 and 0.4.[6] For indazole esters, common eluent systems include mixtures of hexanes and ethyl acetate or petroleum ether and ethyl acetate.[5][7]

Experimental Protocol: TLC Analysis for Eluent Selection

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a ratio of 4:1).

  • Visualize the plate under UV light and/or with a staining agent.

  • Adjust the solvent polarity by changing the ratio of the solvents until you achieve the desired separation and Rf value. Increasing the proportion of ethyl acetate will increase the polarity.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor Separation The eluent polarity is not optimal.Re-optimize the solvent system using TLC. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6]
Compound Stuck on Column The eluent is too non-polar.Gradually increase the polarity of the eluent. For highly polar compounds, adding a small amount of methanol to the eluent may be necessary.[12]
Tailing of Spots The compound is interacting strongly with the stationary phase (silica gel is acidic).Add a small amount of a modifier to the eluent. For basic compounds like indazoles, adding a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing.[13] For acidic impurities, a small amount of acetic acid might be beneficial.
Guide 3: Purification by Acid-Base Extraction

This technique is particularly useful for removing acidic or basic impurities.

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, this can be an effective preliminary purification step. Indazoles are weakly basic and can be protonated by a strong acid.[11] This allows for their separation from neutral organic impurities. Conversely, acidic impurities can be removed by washing with a weak base.

Experimental Protocol: Acid-Base Extraction Workflow

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Separate the layers.[8][14]

  • To separate the indazole from neutral impurities, extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated indazole salt will move into the aqueous layer.[9]

  • Collect the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified indazole.

  • Extract the purified indazole back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Important Consideration: The ester group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or at elevated temperatures. Therefore, use dilute acids and bases and perform the extractions at room temperature.[9]

Visualizing the Purification Workflow

Below are diagrams illustrating the decision-making process and the experimental workflow for the purification of this compound.

Caption: Decision tree for selecting a purification method.

experimental_workflow cluster_0 Crude Product Analysis cluster_1 Purification cluster_2 Final Product Crude Crude Product TLC_NMR TLC & NMR Analysis Crude->TLC_NMR Extraction Acid-Base Extraction (Optional) TLC_NMR->Extraction Acidic/Basic Impurities Column Column Chromatography TLC_NMR->Column Complex Mixture Recrystallization Recrystallization TLC_NMR->Recrystallization Mostly Pure Extraction->Column Further Purification Pure Pure this compound Column->Pure Recrystallization->Pure Analysis Purity Confirmation (HPLC, NMR, MS) Pure->Analysis

Caption: General experimental purification workflow.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning this vital pharmaceutical intermediate from bench-scale to the multi-kilogram quantities required for preclinical trials. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary scale-up concerns?

A1: The most prevalent and scalable approach involves a variation of the Japp-Klingemann reaction.[1][2][3][4] This strategy typically starts with the diazotization of a substituted aniline, such as 4-fluoro-2-methylaniline, followed by coupling with a β-ketoester like diethyl 2-acetylmalonate. The resulting hydrazone then undergoes cyclization to form the indazole ring.

The primary scale-up concerns are:

  • Thermal Safety: The diazotization step is highly exothermic and requires strict temperature control to prevent runaway reactions.

  • Regioselectivity: Ensuring the formation of the desired 1H-indazole isomer over the 2H-isomer is critical and can be influenced by reaction conditions.[5][6]

  • Impurity Profile: Side reactions, such as the formation of triazenes or other byproducts, can complicate purification at a large scale.

  • Handling of Hazardous Reagents: The use of hydrazine hydrate in some synthetic variations necessitates stringent safety protocols, especially at larger quantities.[7][8][9][10]

Q2: How can I control the regioselectivity to favor the desired 1H-indazole isomer during scale-up?

A2: Controlling regioselectivity is a crucial aspect of indazole synthesis. The 1H-indazole is generally the thermodynamically more stable isomer.[5] To enhance its formation during scale-up, consider the following:

  • Choice of Base and Solvent: For N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[5]

  • Reaction Temperature: Careful control of the reaction temperature during cyclization can influence the isomer ratio. Lower temperatures often favor the thermodynamic product.

  • pH Control: Maintaining the optimal pH during the Japp-Klingemann reaction and subsequent cyclization is critical for both yield and regioselectivity.

Q3: What are the key safety precautions when handling hydrazine hydrate on a multi-kilogram scale?

A3: Hydrazine hydrate is a toxic and potentially explosive substance, requiring special handling procedures, particularly at scale.[7][8][9][10]

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a closed-system reactor. Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE): Use of a face shield, full protective suit, vapor respirator, and appropriate gloves is mandatory.[7]

  • Incompatible Materials: Avoid contact with oxidizing agents, metals, and acids, as these can lead to violent reactions.[10]

  • Waste Disposal: Hydrazine waste should be segregated and quenched carefully according to established safety protocols.

Q4: What are the most effective methods for purifying this compound at a large scale?

A4: Large-scale purification requires moving beyond standard laboratory chromatography.

  • Recrystallization: This is often the most efficient and economical method for purifying crystalline solids like this compound at scale. Solvent screening is essential to identify a system that provides good recovery and effectively removes key impurities.

  • Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility can be an effective way to remove more soluble impurities.

  • Chromatography: If high levels of closely related impurities are present, preparative column chromatography may be necessary. However, this is often less desirable at a large scale due to cost and solvent consumption.

Troubleshooting Guides

Problem 1: Low Yield in the Japp-Klingemann Reaction
Symptom Possible Cause Troubleshooting Steps
Incomplete consumption of starting materials (aniline or β-ketoester).Inefficient Diazotization: The diazonium salt may be unstable and decompose before reacting.1. Temperature Control: Strictly maintain the temperature between 0-5 °C during diazotization. 2. Acid Concentration: Ensure the correct concentration of acid (e.g., HCl) is used. 3. Sodium Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized warming and decomposition.
Formation of dark, tarry byproducts.Side Reactions of the Diazonium Salt: The diazonium salt can undergo unwanted side reactions if not consumed quickly.1. Immediate Use: Use the diazonium salt solution immediately after its formation. 2. pH Control: Ensure the pH of the coupling reaction is optimal (typically weakly acidic to neutral) to facilitate the reaction with the β-ketoester enolate.
Low conversion to the hydrazone intermediate.Poor Enolate Formation: The β-ketoester may not be sufficiently deprotonated.1. Base Selection: Use a suitable base (e.g., sodium acetate, sodium hydroxide) to generate the enolate of the β-ketoester. 2. Reaction Time and Temperature: Allow sufficient time for the coupling reaction to proceed to completion at the optimized temperature.
Problem 2: Poor Regioselectivity (Significant Formation of 2H-Isomer)
Symptom Possible Cause Troubleshooting Steps
Presence of a significant amount of the undesired 2H-indazole isomer in the final product, confirmed by NMR or HPLC.Reaction Conditions Favoring the Kinetic Product: The cyclization conditions may favor the formation of the less stable 2H-isomer.1. Temperature Optimization: Lowering the cyclization temperature can favor the formation of the thermodynamically more stable 1H-isomer. 2. Solvent Screening: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents to optimize for the 1H-product. 3. Catalyst Choice: If a catalyst is used for cyclization, its nature can impact regioselectivity. Consider screening different acid or base catalysts.
Difficulty in separating the 1H and 2H isomers.Similar Physical Properties: The isomers may have very similar solubility and chromatographic behavior.1. Derivative Formation: In some cases, it may be easier to separate derivatives of the isomers (e.g., after N-alkylation) and then remove the protecting group. 2. Specialized Chromatography: Consider using a different stationary phase or a more selective mobile phase for chromatographic separation.
Problem 3: Formation of Impurities During Cyclization
Symptom Possible Cause Troubleshooting Steps
Presence of dimeric impurities or indazolones in the crude product.[5]Oxidative Side Reactions: The reaction mixture may be exposed to air at elevated temperatures.1. Inert Atmosphere: Conduct the cyclization reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: In some cases, the addition of a small amount of an antioxidant can suppress oxidative side reactions.
Incomplete cyclization, leaving unreacted hydrazone.Insufficient Driving Force for Cyclization: The reaction conditions may not be harsh enough to promote complete cyclization.1. Stronger Acid/Base: Use a stronger acid or base catalyst for the cyclization step. 2. Higher Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products. 3. Azeotropic Water Removal: If water is a byproduct of the cyclization, its removal using a Dean-Stark trap can drive the reaction to completion.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Japp-Klingemann Reaction

Step 1: Diazotization of 4-Fluoro-2-methylaniline

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-fluoro-2-methylaniline (1.0 eq) and a solution of hydrochloric acid (3.0 eq in water).

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Prepare a solution of sodium nitrite (1.05 eq) in water and cool it to 0-5 °C.

  • Slowly add the sodium nitrite solution to the aniline suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Japp-Klingemann Coupling

  • In a separate reactor, dissolve diethyl 2-acetylmalonate (1.1 eq) in a suitable solvent (e.g., ethanol/water).

  • Add a solution of sodium acetate (3.0 eq) in water and cool the mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the β-ketoester solution over 2-3 hours, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature overnight.

  • The resulting hydrazone intermediate may precipitate and can be collected by filtration.

Step 3: Cyclization to this compound

  • Suspend the crude hydrazone from Step 2 in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

  • Monitor the reaction by HPLC until the hydrazone is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Visualizing the Workflow

Diagram 1: Key Stages in the Scale-up Synthesis

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Japp-Klingemann Coupling cluster_cyclization Step 3: Cyclization & Purification A 4-Fluoro-2-methylaniline + HCl C Diazonium Salt Formation (0-5 °C) A->C B NaNO2 Solution B->C E Hydrazone Formation (<10 °C) C->E Slow Addition D Diethyl 2-acetylmalonate + Base D->E F Acid-Catalyzed Cyclization (Reflux) E->F Isolate & React G Crude Product F->G H Recrystallization G->H I Final Product H->I

Caption: A workflow diagram illustrating the three main stages of the synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_diazotization_issues Diazotization Issues cluster_coupling_issues Coupling Issues cluster_cyclization_issues Cyclization Issues Start Low Yield Observed CheckDiazotization Review Diazotization Step Start->CheckDiazotization CheckCoupling Review Coupling Step Start->CheckCoupling CheckCyclization Review Cyclization Step Start->CheckCyclization TempControl Temperature > 5°C? CheckDiazotization->TempControl NitriteAddition Nitrite added too fast? CheckDiazotization->NitriteAddition pH_Control Incorrect pH? CheckCoupling->pH_Control EnolateFormation Poor Enolate Formation? CheckCoupling->EnolateFormation IncompleteReaction Incomplete Cyclization? CheckCyclization->IncompleteReaction Degradation Product Degradation? CheckCyclization->Degradation Decomposition Decomposition of Diazonium Salt TempControl->Decomposition NitriteAddition->Decomposition SideReaction Side Reactions Occurring pH_Control->SideReaction EnolateFormation->SideReaction PurificationLoss Losses during Purification? IncompleteReaction->PurificationLoss Degradation->PurificationLoss

Caption: A flowchart outlining the decision-making process for troubleshooting low yields.

References

Characterization of unexpected byproducts in Ethyl 6-fluoro-1H-indazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6-fluoro-1H-indazole-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, its synthesis is often accompanied by the formation of unexpected and challenging-to-characterize byproducts.

This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of these impurities. We will delve into the mechanistic origins of common byproducts and provide validated protocols for their unambiguous identification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction crude shows two major spots on TLC with identical mass in LC-MS analysis. What is the likely identity of the second compound?

A1: The most probable byproduct is the regioisomeric Ethyl 6-fluoro-2H-indazole-3-carboxylate.

Causality & Expert Insight: The alkylation or cyclization step in indazole synthesis can occur on either of the two nitrogen atoms (N-1 or N-2). This leads to the formation of regioisomers.[4][5] The desired product is the thermodynamically more stable 1H-tautomer, which typically predominates.[6] However, reaction kinetics, the choice of base, solvent, and temperature can significantly influence the ratio of 1H to 2H isomers.[5][7] The 2H-isomer, being a constitutional isomer, will have the exact same molecular weight and formula, making it indistinguishable by mass spectrometry alone.

Troubleshooting & Characterization Protocol:

  • Chromatographic Separation: The two isomers often have different polarities and can usually be separated by column chromatography on silica gel or by reverse-phase HPLC.

  • Definitive Spectroscopic Analysis: The key to distinguishing the isomers lies in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments.[8]

    • ¹H NMR: The chemical shifts of the aromatic protons can differ subtly. In many cases, the proton at the 3-position is shifted further downfield in the 2H-isomer compared to the 1H-isomer.[4]

    • ¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring are diagnostic.

    • (Crucial) HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive method. For the N-1 isomer, you will observe a correlation between the protons of the ethyl group's CH₂ and the C7a carbon of the indazole ring. For the N-2 isomer, this correlation will be absent. Instead, you would expect correlations to the C3 carbon.[8]

Mitigation Strategy: To favor the formation of the thermodynamic 1H-product, consider using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF during alkylation steps.[4][8] Running the reaction at a slightly elevated temperature can sometimes facilitate the equilibration to the more stable 1H-isomer.[7]

Q2: My reaction yield is low, and the NMR spectrum is complex, showing more than just the product and the N-2 isomer. What other byproducts could be forming?

A2: Several other byproducts can arise depending on the specific synthetic route. A common route involves a Japp-Klingemann reaction to form a hydrazone, followed by a Fischer-type cyclization. [9][10] Potential byproducts include uncyclized hydrazone, products of competing side reactions, and dimeric impurities.

Causality & Expert Insight: The synthesis of indazoles is sensitive to reaction conditions.[1][11] Incomplete cyclization, competing reaction pathways, or degradation can lead to a variety of impurities.

  • Uncyclized Hydrazone: If the acid-catalyzed cyclization step is incomplete, the precursor hydrazone will remain. This is often due to insufficient acid strength or reaction time/temperature.[11][12]

  • Aldol or Friedel-Crafts Products: The acidic conditions required for the Fischer-type cyclization can sometimes promote unwanted side reactions like aldol condensations or Friedel-Crafts type reactions, especially if the starting materials or intermediates have reactive functional groups.[11][13]

  • Oxidized Impurities (Indazolones): Depending on the reagents and atmospheric conditions, oxidation of the indazole ring or intermediates can occur, leading to indazolone byproducts.[4][14]

Troubleshooting & Characterization Workflow:

The following workflow provides a systematic approach to identifying unknown byproducts.

G start Complex Crude Mixture lcms LC-MS Analysis start->lcms purify Purify Impurity via Prep-HPLC or Column lcms->purify Isolate Peak of Interest nmr Full NMR Analysis (¹H, ¹³C, DEPT, COSY, HMBC) purify->nmr ir FT-IR Spectroscopy purify->ir xray Single Crystal X-ray (If crystalline) purify->xray structure Structure Elucidation nmr->structure ir->structure xray->structure

Caption: A general workflow for the isolation and characterization of unknown synthesis byproducts.

Q3: What specific analytical protocols should I use for characterization?

A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization. [15]

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

  • Objective: To separate and quantify the 1H- and 2H-regioisomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 5-10 minute isocratic hold at 95:5 (A:B), then a linear gradient to 5:95 (A:B) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: Two distinct, well-resolved peaks corresponding to the two isomers. The more polar isomer will typically elute first.

Protocol 2: NMR Spectroscopy for Structural Elucidation

  • Objective: To definitively assign the structure of the product and byproducts.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments to Run:

    • ¹H NMR: Provides information on proton environments and coupling.

    • ¹³C NMR & DEPT-135: Identifies all unique carbons and distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for identifying the N-alkylation site as described in A1.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

Data Comparison Table for Isomer Identification:

Spectroscopic FeatureExpected for this compound (Desired)Expected for Ethyl 6-fluoro-2H-indazole-3-carboxylate (Byproduct)
¹H NMR (NH Proton) Broad singlet, typically >10 ppm (in DMSO-d₆)Absent
HMBC Correlation Crucial: Correlation between ethyl CH₂ protons and indazole C7a .[8]Crucial: Correlation between ethyl CH₂ protons and indazole C3 . No correlation to C7a.
¹³C NMR (C3) Chemical shift influenced by N-1, often different from 2H isomer.Chemical shift influenced by N-2, often different from 1H isomer.

Mechanistic Insight: The Origin of Regioisomers

The formation of 1H- and 2H-indazoles is a classic example of kinetic versus thermodynamic control. The reaction proceeds through a common indazolide anion intermediate after deprotonation of the NH proton. Alkylation can then occur at either nitrogen.

G cluster_0 Reaction Pathway Indazole 6-Fluoro-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion + Base - H⁺ N1_Product N-1 Alkylation (Thermodynamic Product) Anion->N1_Product + R-X (Slower, more stable) N2_Product N-2 Alkylation (Kinetic Product) Anion->N2_Product + R-X (Faster, less stable)

Caption: Formation of N-1 (thermodynamic) and N-2 (kinetic) indazole products from a common anion intermediate.

Generally, the N-1 position is more sterically hindered but leads to a more stable aromatic system, making it the thermodynamic product. The N-2 position is often more accessible, leading to the kinetic product.[6] By adjusting reaction conditions (e.g., using a less hindered base or lower temperatures), one can sometimes favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[7]

References

Validation & Comparative

A Senior Scientist’s Guide to the Structural Confirmation of Ethyl 6-fluoro-1H-indazole-3-carboxylate: A Comparative Analysis Centered on ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced world of drug development, the unambiguous structural confirmation of a novel chemical entity is a non-negotiable cornerstone of the entire discovery pipeline. A molecule's function is dictated by its form, and any ambiguity in its structure can lead to misinterpreted data, wasted resources, and failed programs. Ethyl 6-fluoro-1H-indazole-3-carboxylate, a scaffold of significant interest in medicinal chemistry, serves as an excellent case study for demonstrating a rigorous, multi-faceted approach to structural elucidation, with ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool.

This guide provides an in-depth, experience-driven walkthrough of the ¹H NMR analysis for this specific molecule. It moves beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies. Furthermore, it objectively compares the insights gained from ¹H NMR with those from other essential analytical techniques, providing a holistic framework for achieving absolute structural certainty.

Part 1: The Primary Interrogation - ¹H NMR Spectroscopy

¹H NMR is the quintessential first step in the structural analysis of most organic molecules for good reason: it is rapid, non-destructive, and provides a wealth of information about the number of distinct protons, their chemical environment, and their spatial relationships to one another.

Anticipating the ¹H NMR Spectrum: A Predictive Analysis

Before stepping into the lab, an experienced scientist first analyzes the target structure to predict the expected NMR spectrum. This predictive exercise is crucial for efficient and accurate data interpretation.

Structure of this compound:

  • Ethyl Group (-CH₂CH₃): This group will present as two distinct signals:

    • A quartet for the methylene protons (-CH₂-), split by the three adjacent methyl protons.

    • A triplet for the methyl protons (-CH₃), split by the two adjacent methylene protons.

  • Indazole Ring Protons (H4, H5, H7): The aromatic region will be the most information-rich. The fluorine atom at the C6 position is a powerful electron-withdrawing group and, critically, possesses a nuclear spin (I=½), which means it will couple with nearby protons, providing invaluable structural clues.[1]

    • H7: This proton is ortho to the fluorine atom and meta to H5. It is expected to appear as a doublet of doublets (dd) due to coupling with both F6 (³JH-F, typically 5-10 Hz) and H5 (⁴JH-H, typically 1-3 Hz).

    • H5: This proton is also ortho to the fluorine atom and ortho to H4. It is expected to be a triplet or, more precisely, a doublet of doublets (dd) , arising from coupling to F6 (³JH-F, typically 8-10 Hz) and H4 (³JH-H, typically 8-9 Hz).

    • H4: This proton is meta to the fluorine atom and ortho to H5. It should appear as a doublet of doublets (dd) due to coupling with H5 (³JH-H, ~8-9 Hz) and F6 (⁴JH-F, typically 2-5 Hz).[2]

  • Indazole N-H Proton: This is an exchangeable proton. In a solvent like DMSO-d₆, it will appear as a very broad singlet at a significantly downfield chemical shift, often greater than 13 ppm.[3][4] In chloroform-d, it may be too broad to observe or may exchange with trace acidic impurities.

Experimental Protocol: Ensuring Data Integrity

The quality of the data is paramount. A flawed acquisition cannot be salvaged by brilliant interpretation. This protocol is designed to be self-validating.

Step-by-Step ¹H NMR Acquisition Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Transfer the solid to a clean, dry NMR tube (e.g., Norell 507-HP or equivalent).

    • Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its ability to slow the exchange rate of N-H protons, allowing for their clean observation.[5]

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Perform standard instrument tuning and matching, followed by locking onto the deuterium signal of the solvent.

    • Execute a shimming routine to optimize the magnetic field homogeneity. A sharp, symmetrical solvent peak is indicative of a well-shimmed field.

    • Acquisition Parameters:

      • Pulse Program: Standard 1D proton (zg30).

      • Number of Scans (NS): 16. Rationale: This provides an excellent signal-to-noise ratio for a sample of this concentration.

      • Relaxation Delay (D1): 5 seconds. Rationale: A longer delay ensures full relaxation of all protons, including those with longer T1 times, which is critical for accurate signal integration.

      • Acquisition Time (AQ): ~4 seconds.

      • Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Rationale: This wide window ensures the capture of both the upfield alkyl signals and the far downfield N-H proton.

  • Data Processing:

    • Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals and normalize the integration to a known number of protons (e.g., the 3H of the methyl group).

Data Interpretation: Decoding the Molecular Signature

The resulting spectrum provides a fingerprint of the molecule. The following table details the expected signals and their interpretation.

Signal Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale & Interpretation
-CH₂CH₃ ~1.35triplet (t)J = 7.13HUpfield aliphatic signal, split into a triplet by the two neighboring -CH₂- protons.
-CH₂ CH₃~4.40quartet (q)J = 7.12HDeshielded by the adjacent ester oxygen, split into a quartet by the three neighboring -CH₃ protons.
H5~7.45dd (or t)³JH5-H4 ≈ 9.0, ³JH5-F6 ≈ 9.51HThe proximity to two ortho coupling partners (H4 and F6) results in a complex multiplet. The strong electron-withdrawing effect of fluorine influences its chemical shift.[2]
H4~7.80dd³JH4-H5 ≈ 9.0, ⁴JH4-F6 ≈ 5.01HCoupled to H5 (ortho) and more weakly to F6 (meta).[6] The deshielding effect is less pronounced than for H7.
H7~8.05dd³JH7-F6 ≈ 8.5, ⁴JH7-H5 ≈ 2.51HSignificantly deshielded by the anisotropic effect of the pyrazole ring nitrogen and coupled to the ortho fluorine and meta proton.[7]
NH >13.5broad singlet (br s)N/A1HCharacteristic of an indazole N-H proton in DMSO-d₆, appearing far downfield due to hydrogen bonding with the solvent and ring aromaticity.[3][4]

Part 2: A Comparative Framework for Structural Elucidation

While ¹H NMR is powerful, absolute confirmation relies on a consensus from orthogonal analytical techniques. Each method probes a different aspect of the molecular structure, and together they build an irrefutable case.

Technique Information Provided for this Molecule Strengths Limitations
¹H NMR Proton environment, count, connectivity (via J-coupling), and stereochemistry. Reveals H-F coupling.Rapid, high-resolution, quantitative, provides detailed connectivity information.Can suffer from signal overlap in complex molecules; does not directly observe the carbon skeleton or quaternary carbons.
¹³C NMR Number of unique carbons, chemical environment (sp², sp³), presence of quaternary carbons. Shows C-F coupling.Directly probes the carbon backbone. The number of signals confirms molecular symmetry.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. Not quantitative under standard conditions.
2D NMR (COSY, HSQC, HMBC) COSY: Shows ¹H-¹H coupling networks. HSQC: Correlates protons to their directly attached carbons. HMBC: Shows long-range (2-3 bond) ¹H-¹³C correlations.Unambiguously connects all atoms in the molecular framework, resolving any ambiguities from 1D spectra. Essential for complex structures.Requires significantly more instrument time than 1D experiments.
High-Resolution Mass Spectrometry (HRMS) Provides the exact molecular mass, allowing for the unambiguous determination of the molecular formula (C₁₀H₉FN₂O₂).Extremely sensitive and accurate. Confirms elemental composition.Provides no information on atom connectivity or stereochemistry. Cannot distinguish between isomers.
FTIR Spectroscopy Confirms the presence of key functional groups via their vibrational frequencies (N-H, C=O, C-F, aromatic C-H).Fast, simple, and excellent for identifying functional groups present in the molecule.Provides little to no information on the overall molecular skeleton or connectivity. Spectrum can be complex.

In-Depth Comparison:

  • ¹H NMR vs. ¹³C NMR: For our target, a ¹³C NMR spectrum would show 10 distinct signals (7 for the indazole core, 1 for the C=O, and 2 for the ethyl group), confirming the carbon count. Critically, the carbons near the fluorine (C5, C6, C7) would appear as doublets due to C-F coupling, providing another layer of confirmation for the fluorine's position.[8]

  • The Power of 2D NMR: If there were any doubt about the assignment of H4, H5, and H7, a COSY spectrum would show a clear correlation between H4 and H5, and a weaker one between H5 and H7, confirming their positions relative to each other. An HMBC spectrum would be the final arbiter, showing correlations from the ethyl -CH₂- protons to the C3 and C=O carbons, definitively proving the ester's location.

  • HRMS as the Foundation: Before any NMR analysis, HRMS provides the molecular formula. If the exact mass matches the calculated mass for C₁₀H₉FN₂O₂, we can proceed with confidence. If it doesn't, all subsequent interpretation is invalid.

Part 3: Integrated Workflow for Structural Confirmation

The process of structural confirmation is not linear but a logical, decision-based workflow. The following diagram illustrates this process, emphasizing the central role of ¹H NMR as the primary decision point.

G cluster_0 Initial Analysis cluster_1 NMR Interrogation cluster_2 Confirmation & Finalization Sample Sample Received (this compound) Solubility Solubility & Purity Check (e.g., LC-MS) Sample->Solubility HRMS HRMS Analysis Solubility->HRMS Formula Molecular Formula Confirmed? (C₁₀H₉FN₂O₂) HRMS->Formula H1_NMR Acquire ¹H NMR Spectrum Formula->H1_NMR Yes Revisit Re-evaluate Synthesis/ Purification Formula->Revisit No Interpret Interpret Spectrum (δ, J, Integration) H1_NMR->Interpret Match Does Spectrum Match Predicted Structure? Interpret->Match Further_NMR Acquire Orthogonal Data (¹³C, COSY, HMBC) Match->Further_NMR Yes Match->Revisit No / Ambiguous Confirmed Structure Confirmed Further_NMR->Confirmed

Caption: Workflow for unambiguous structural confirmation.

This workflow demonstrates a robust, self-correcting process. ¹H NMR serves as the critical checkpoint after the molecular formula is established. A successful match with the predicted spectrum provides high confidence and greenlights the acquisition of final confirmatory data, while a mismatch immediately triggers a re-evaluation, saving valuable time and resources.

Conclusion

The structural confirmation of a molecule like this compound is a process of scientific synergy. While ¹H NMR spectroscopy stands as the unparalleled primary tool for its speed, detail, and diagnostic power, its findings must be corroborated by orthogonal methods to build an unassailable structural proof. By first predicting the spectral outcome, executing a meticulous experimental protocol, and interpreting the data within the comparative context of ¹³C NMR, 2D NMR, and HRMS, researchers can achieve the level of certainty required to confidently advance their drug discovery and development programs.

References

A Comparative Analysis of 6-Fluoro vs. 6-Chloro-Indazole-3-Carboxylates: Unraveling the Impact of Halogen Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indazole Scaffold and the Significance of C6-Substitution

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including potent agonism at cannabinoid receptors (CB1 and CB2), which has led to their emergence as synthetic cannabinoids.[2][3][4] The biological activity of these molecules can be finely tuned by substitutions on the indazole core and the pendant groups attached to the 3-carboxylate moiety. Among the various positions on the indazole ring, the C6 position is a critical site for modification, where the introduction of different substituents can significantly modulate receptor affinity, potency, and functional efficacy.

This guide provides an in-depth comparative analysis of two closely related classes of indazole-3-carboxylates: those bearing a fluorine atom at the 6-position versus those with a chlorine atom at the same position. By examining the subtle yet significant differences imparted by these two halogens, we aim to provide researchers with a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological activity of these compounds. This analysis is supported by a synthesis of available experimental data and established scientific principles.

The Crucial Role of Halogen Substitution: A Structural Perspective

The introduction of a halogen at the C6 position of the indazole ring can influence the molecule's properties in several ways:

  • Electronegativity and Inductive Effects: Both fluorine and chlorine are highly electronegative, withdrawing electron density from the aromatic ring. This can alter the acidity of the N-H proton and influence the binding interactions with target receptors.

  • Size and Steric Hindrance: Chlorine is larger than fluorine. This difference in atomic radii can affect the overall conformation of the molecule and its ability to fit into the binding pocket of a receptor.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The carbon-halogen bond strength can influence the metabolic stability of the compound. The C-F bond is generally stronger and more resistant to metabolic cleavage than the C-Cl bond.

These fundamental differences provide the basis for the observed variations in the biological activity of 6-fluoro and 6-chloro-indazole-3-carboxylates.

Comparative Biological Activity: A Data-Driven Analysis

While direct head-to-head comparative studies are limited, a synthesis of available data from various sources allows for a meaningful comparison of the biological profiles of 6-fluoro and 6-chloro substituted indazole-3-carboxylates, particularly in the context of their activity as synthetic cannabinoid receptor agonists.

Parameter 6-Fluoro-Indazole-3-Carboxylates 6-Chloro-Indazole-3-Carboxylates Key Observations & Insights
CB1 Receptor Binding Affinity (Ki) Generally high affinity. Studies on related analogs suggest that 5-fluoro substitution leads to low nanomolar Ki values.Often exhibit high affinity, comparable to or slightly lower than fluoro-analogs. Chlorination at various positions on the indole core of related compounds has been shown to modulate binding affinity.The high electronegativity of both halogens likely contributes to favorable interactions within the CB1 receptor binding pocket. The smaller size of fluorine may allow for a more optimal fit in some cases.
CB2 Receptor Binding Affinity (Ki) Typically high affinity, often with selectivity for CB2 over CB1 depending on other substituents.Also demonstrate high affinity for the CB2 receptor.Both substitutions appear to be well-tolerated at the CB2 receptor.
Functional Activity (EC50/Potency) Often highly potent agonists. For instance, 5F-ADB, a 5-fluoro-indazole derivative, is a highly potent CB1 agonist.[2]Potent agonists, though potency can vary. Studies on halogenated synthetic cannabinoids suggest that chlorinated analogs can have lower EC50 values than brominated analogs, indicating higher potency.Fluorine substitution at the 5-position has been associated with very high potency. While direct comparisons at the 6-position are scarce, the trend suggests that both 6-fluoro and 6-chloro analogs are likely to be potent agonists.
Efficacy (Emax) Generally full agonists at CB1 and CB2 receptors.Typically full agonists, with efficacy often comparable to other potent synthetic cannabinoids.Both substitutions are consistent with full agonistic activity at cannabinoid receptors.
Metabolic Stability The C-F bond is generally more stable to metabolic degradation, potentially leading to a longer duration of action. Oxidative defluorination can be a metabolic pathway.[5][6]The C-Cl bond is more susceptible to metabolic cleavage than the C-F bond.The enhanced metabolic stability of fluoro-substituted compounds is a key consideration in drug design, potentially influencing their pharmacokinetic profiles.

Experimental Protocols: A Guide to Assessing Biological Activity

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for key assays.

Protocol 1: Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the CB1 and CB2 receptors.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis mem_prep Prepare cell membranes expressing CB1 or CB2 receptors incubation Incubate membranes, radioligand, and test compounds mem_prep->incubation ligand_prep Prepare radioligand solution (e.g., [3H]CP-55,940) ligand_prep->incubation compound_prep Prepare serial dilutions of test compounds compound_prep->incubation filtration Separate bound from free radioligand (e.g., rapid filtration) incubation->filtration counting Quantify bound radioactivity (scintillation counting) filtration->counting analysis Calculate IC50 and Ki values using non-linear regression counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells stably expressing human CB1 or CB2 receptors.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein).

    • Radioligand (e.g., [3H]CP-55,940 at a concentration near its Kd).

    • Varying concentrations of the test compound (6-fluoro or 6-chloro-indazole-3-carboxylate).

    • For non-specific binding determination, include a high concentration of a known unlabeled ligand (e.g., 10 µM WIN 55,212-2).

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: G-Protein Activation ([35S]GTPγS) Functional Assay

This assay measures the ability of a compound to activate G-proteins coupled to the cannabinoid receptors, providing a measure of its functional potency (EC50) and efficacy (Emax).

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis mem_prep Prepare cell membranes expressing CB1 or CB2 receptors incubation Incubate membranes, [35S]GTPγS, GDP, and test compounds mem_prep->incubation gtp_prep Prepare [35S]GTPγS solution gtp_prep->incubation compound_prep Prepare serial dilutions of test compounds compound_prep->incubation filtration Separate bound from free [35S]GTPγS (rapid filtration) incubation->filtration counting Quantify bound radioactivity (scintillation counting) filtration->counting analysis Calculate EC50 and Emax values from concentration-response curves counting->analysis

Caption: Workflow for a [35S]GTPγS functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 5-10 µg of protein).

    • [35S]GTPγS (typically 0.05-0.1 nM).

    • GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

    • Varying concentrations of the test compound.

    • For basal binding, include buffer instead of the test compound. For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration, Washing, and Counting: Proceed as described in Protocol 1.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the test compound concentration. Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve. Emax is often expressed as a percentage of the response induced by a standard full agonist (e.g., CP-55,940).

Synthesis of 6-Halogenated Indazole-3-Carboxylic Acids

The synthesis of 6-fluoro and 6-chloro-indazole-3-carboxylic acids typically starts from the corresponding substituted phenylhydrazine or other appropriately substituted benzene precursors.[1][7] The indazole ring is then formed through cyclization reactions. The carboxylic acid moiety at the 3-position can be introduced via various methods, including carboxylation of a 3-lithiated indazole intermediate.[1]

General Synthetic Scheme:

G start Substituted 2-Halotoluene step1 Nitration start->step1 HNO3/H2SO4 step2 Reduction step1->step2 e.g., SnCl2/HCl step3 Diazotization & Cyclization step2->step3 NaNO2/HCl step4 Carboxylation step3->step4 1. n-BuLi 2. CO2 product 6-Halo-Indazole-3-Carboxylic Acid step4->product

Caption: A general synthetic route to 6-halo-indazole-3-carboxylic acids.

The subsequent esterification or amidation at the 3-carboxy position allows for the synthesis of a wide array of derivatives for biological evaluation.[8][9]

Conclusion: Guiding Future Drug Discovery Efforts

The substitution of a fluorine or chlorine atom at the 6-position of the indazole-3-carboxylate scaffold has a demonstrable impact on the biological activity of these compounds. While both substitutions generally lead to potent cannabinoid receptor agonists, key differences in receptor affinity, potency, and metabolic stability can be anticipated.

  • 6-Fluoro-indazole-3-carboxylates may offer advantages in terms of metabolic stability due to the strength of the C-F bond, potentially leading to improved pharmacokinetic profiles. The smaller size of fluorine may also allow for more optimal interactions within certain receptor binding pockets, potentially leading to higher affinity and potency.

  • 6-Chloro-indazole-3-carboxylates , while potentially less metabolically stable, are also highly potent compounds. Their synthesis may be more straightforward in some cases, making them attractive candidates for initial screening and lead optimization.

Ultimately, the choice between a 6-fluoro and a 6-chloro substitution will depend on the specific therapeutic goals and the desired pharmacological profile. This guide provides a framework for understanding the nuanced effects of these halogen substitutions and offers practical protocols for their comparative evaluation. By systematically exploring the SAR of these and other halogenated indazole derivatives, researchers can continue to develop novel and selective modulators of the endocannabinoid system for a variety of therapeutic applications.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 6-fluoro-1H-indazole-3-carboxylate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry-based strategies for the robust analysis of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical development, and its putative metabolites. We delve into the rationale behind method development, from sample preparation to the final mass spectrometric detection. This document compares the quantitative capabilities of triple quadrupole (QqQ) mass spectrometry with the qualitative power of high-resolution mass spectrometry (HRMS), providing scientists with the technical insights needed to select the appropriate analytical workflow for their research objectives. All protocols are presented with an emphasis on achieving the highest standards of scientific integrity and are grounded in established regulatory guidelines.

Introduction: The Analytical Challenge

This compound is a member of the indazole class of compounds, many of which are investigated for their diverse pharmacological activities.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such a candidate is a cornerstone of drug development. The molecule's journey through a biological system invariably leads to the formation of metabolites, which can have their own efficacy or toxicity profiles.

The core analytical challenge lies in detecting and quantifying the parent compound and its metabolites, often at trace levels, within complex biological matrices like plasma, urine, or tissue homogenates. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for this task due to its unparalleled sensitivity and selectivity. This guide will navigate the critical decisions in developing a reliable bioanalytical method for this specific molecule.

Predicted Metabolic Pathways

A crucial first step in any metabolite analysis is to predict the likely biotransformations. For this compound, the structure suggests several key metabolic routes based on common enzymatic reactions in the liver.[2][3]

  • Ester Hydrolysis: The ethyl ester group is a prime target for carboxylesterases, leading to the formation of the corresponding carboxylic acid (Metabolite M1). This is often a major clearance pathway for ester-containing drugs.

  • Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes are likely to hydroxylate the molecule, primarily on the indazole ring system (Metabolite M2).

  • Conjugation: The newly formed hydroxyl or carboxyl groups can undergo Phase II metabolism, such as glucuronidation (Metabolite M3), to increase water solubility and facilitate excretion.[4]

These predictions are foundational for developing a targeted MS method, as they define the mass-to-charge ratios (m/z) we will be looking for.

G Parent Ethyl 6-fluoro-1H- indazole-3-carboxylate (Parent) M1 6-fluoro-1H-indazole- 3-carboxylic acid (M1) Parent->M1 Ester Hydrolysis (+ H₂O, - C₂H₄) M2 Hydroxylated Parent (M2) Parent->M2 Hydroxylation (+ O) M3 Glucuronide Conjugate (M3) M2->M3 Glucuronidation (+ C₆H₈O₆)

Caption: Predicted primary metabolic pathways for this compound.

The Analytical Workflow: A Step-by-Step Rationale

A robust bioanalytical method is a chain of validated steps, each critical for the final data quality. The choices made at each stage directly impact sensitivity, accuracy, and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Remove Proteins & Phospholipids Evap Evaporation & Reconstitution SPE->Evap Concentrate Analytes LC UHPLC Separation Evap->LC Inject Sample MS Mass Spectrometry Detection LC->MS Ionize & Separate Ions Quant Quantification MS->Quant Integrate Peak Areas Report Reporting Quant->Report Generate Concentration Data

Caption: A typical bioanalytical workflow for metabolite quantification.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, which contains interfering substances like proteins and phospholipids.[5][6] While simple protein precipitation is fast, it often fails to remove sufficient interferences, leading to ion suppression in the MS source.[7]

Comparison of Techniques:

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Does not remove phospholipids; high risk of matrix effects.Rapid screening, high concentration samples.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, cost-effective.Labor-intensive, can be difficult to automate, emulsion formation.[7]Hydrophobic, neutral analytes.
Solid-Phase Extraction (SPE) Excellent cleanup, high recovery, easily automated.[8]Higher cost per sample, requires method development.Achieving the lowest limits of quantification with minimal matrix effects.[2]

Recommended Protocol: Solid-Phase Extraction (SPE)

For its superior cleanup and ability to concentrate the sample, SPE is the recommended choice for regulated bioanalysis. A mixed-mode or reverse-phase polymer-based sorbent (e.g., Oasis HLB) is ideal for capturing the parent compound and its metabolites of varying polarities.[9]

Step-by-Step SPE Protocol:

  • Pre-treatment: To 200 µL of plasma, add an internal standard (ideally, a stable isotope-labeled version of the parent drug) and pretreat with 200 µL of 2% formic acid in water to disrupt protein binding.[7]

  • Conditioning: Condition the SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the parent drug and metabolites with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample two-fold.

Chromatographic Separation: Achieving Selectivity

The role of the Ultra-High-Performance Liquid Chromatography (UHPLC) system is to separate the parent drug, its metabolites, and any remaining endogenous compounds before they enter the mass spectrometer. This separation is critical to prevent isomeric cross-talk and minimize matrix effects.[10]

Recommended LC Parameters: A reversed-phase separation on a C18 column is the standard for small molecules of this type.[9][11] The addition of a mild acid like formic acid to the mobile phase is crucial for good peak shape and for promoting ionization in the MS source.[12]

ParameterRecommended SettingRationale
Column C18, sub-2 µm particle size (e.g., 2.1 x 50 mm)Provides high-efficiency separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.[9]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute compounds across a range of polarities. Must be optimized.
Injection Volume 5 µLA small volume to prevent peak distortion on the column.

Mass Spectrometry: A Comparison of Technologies

The choice of mass spectrometer is dictated by the goal of the study: Is it quantitative (how much is there?) or qualitative (what is there?).

The Workhorse: Triple Quadrupole (QqQ) MS for Targeted Quantification

For robust quantification, the triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, is the industry standard.[2] Its strength lies in its exceptional sensitivity and selectivity, achieved by isolating a specific precursor ion and detecting a specific product ion resulting from its fragmentation.[13]

MRM Method Development:

  • Infusion: A standard solution of the parent compound is infused directly into the MS to find its protonated molecular ion [M+H]⁺ in Q1.

  • Product Ion Scan: The [M+H]⁺ is fragmented in the collision cell (Q2), and the resulting product ions are scanned in Q3 to find the most stable and intense fragments.

  • Optimization: The collision energy is optimized for each precursor-product pair (MRM transition) to maximize signal intensity. This process is repeated for each predicted metabolite.

Example MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Drug221.1175.1 (loss of C₂H₅O)20
M1 (Acid)193.1147.1 (loss of COOH)25
M2 (Hydroxylated)237.1191.1 (loss of C₂H₅O)22
Internal Standard226.1 (¹³C₅-Parent)180.120
The Explorer: High-Resolution MS (HRMS) for Metabolite Identification

When the goal is to discover unknown metabolites, High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the superior choice.[8][14]

Advantages of HRMS:

  • Accurate Mass Measurement: HRMS provides the exact mass of ions with high precision (e.g., < 5 ppm error), which allows for the confident determination of the elemental formula of an unknown metabolite.[8]

  • Untargeted Analysis: Unlike a QqQ, which only looks for pre-defined MRM transitions, an HRMS instrument collects full scan data, capturing information on all ions present at a given time.[15] This allows for retrospective data mining to find unexpected metabolites.

  • Structural Elucidation: High-resolution MS/MS spectra provide rich fragmentation patterns that are invaluable for identifying the structure of a novel metabolite.[3]

Comparison Guide: QqQ vs. HRMS

FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF, Orbitrap)
Primary Use Targeted QuantificationMetabolite Identification, Untargeted Screening
Selectivity Excellent (via MRM)Good (via narrow mass extraction window)
Sensitivity Gold Standard for quantificationApproaching QqQ levels, but typically less sensitive in targeted mode.
Mass Resolution LowHigh (>10,000)
Mass Accuracy N/A (Nominal Mass)Excellent (< 5 ppm)
Workflow Pre-defined list of analytesData-independent or dependent acquisition; retrospective analysis.

Method Validation: Ensuring Trustworthy Data

A method is not reliable until it is validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[16][17] Validation ensures the method is fit for its intended purpose.

Key Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively. Typically assessed at multiple concentration levels.[11]

  • Calibration Curve: Demonstrates the linear relationship between instrument response and concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[18]

  • Stability: Assesses the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Conclusion

The analysis of this compound and its metabolites requires a systematic and well-justified approach. For routine, high-throughput quantification in pharmacokinetic studies, a validated LC-MRM-MS/MS method using a triple quadrupole instrument is the undisputed technology of choice. It offers the ultimate in sensitivity and robustness. However, during the early discovery phase, where the goal is to comprehensively map the metabolic fate of the compound, the qualitative power of LC-HRMS is indispensable. The ability to confidently identify unknown metabolites through accurate mass measurement provides critical insights that guide drug development. The optimal strategy often involves using HRMS for initial discovery and then transferring the knowledge of the identified metabolites to a targeted, highly sensitive QqQ method for final validation and sample analysis.

References

A Head-to-Head Comparison of Ethyl 6-fluoro-1H-indazole-3-carboxylate with Known Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology and inflammation research, the quest for selective and potent kinase inhibitors is perpetual. Protein kinases, as central nodes in cellular signaling, represent a major class of therapeutic targets.[1] The indazole scaffold has emerged as a "privileged" structure in the design of kinase inhibitors, with several FDA-approved drugs featuring this core.[2][3] This guide provides a head-to-head comparison of a representative indazole compound, Ethyl 6-fluoro-1H-indazole-3-carboxylate, with established kinase inhibitors that share the indazole core. This document is intended for researchers, scientists, and drug development professionals to serve as a technical guide on how to contextualize and evaluate novel indazole-based compounds.

While this compound is not yet a widely characterized kinase inhibitor, its structural features suggest potential activity. The indazole ring is known to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4] The fluorine substitution at the 6-position can enhance binding affinity and metabolic stability.[2] This guide will therefore use this compound as a template to discuss the evaluation process against well-known inhibitors.

For our comparative analysis, we will focus on three clinically successful indazole-based kinase inhibitors:

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[5][6]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor targeting VEGFR, platelet-derived growth factor receptor (PDGFR), and others.[7][8]

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK).[9][10]

Comparative Analysis of Indazole-Based Kinase Inhibitors

A critical aspect of kinase inhibitor development is understanding a compound's potency and selectivity. This is typically determined through in vitro kinase assays that measure the half-maximal inhibitory concentration (IC50). The following table summarizes the key characteristics of our selected inhibitors.

Compound Primary Kinase Targets IC50 Values (nM) Key Therapeutic Indications
Axitinib VEGFR1, VEGFR2, VEGFR3VEGFR1: 0.1, VEGFR2: 0.2, VEGFR3: 0.1-0.3Advanced renal cell carcinoma.[5][11]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KitVEGFR1: 10, VEGFR2: 30, VEGFR3: 47, PDGFRα: 66, PDGFRβ: 84, c-Kit: 74Renal cell carcinoma and soft tissue sarcoma.[7][8][12]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALKTRKA: 1.7, TRKB: 0.1, TRKC: 0.1, ROS1: 0.2, ALK: 1.6NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer.[9][13]
This compound Hypothetical: Putative tyrosine kinasesTo be determinedNot applicable

Signaling Pathways and Points of Inhibition

To visualize the therapeutic rationale for these inhibitors, it is essential to understand their position within cellular signaling pathways. The following diagrams illustrate the pathways targeted by Axitinib, Pazopanib, and Entrectinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Proliferation Gene Expression (Proliferation, Angiogenesis) PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR Axitinib Axitinib Axitinib->VEGFR

VEGFR signaling pathway and the inhibitory action of Axitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK cKit c-Kit cKit->PI3K_Akt cKit->RAS_MAPK Cell_Processes Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Cell_Processes RAS_MAPK->Cell_Processes Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Ligand1 VEGF Ligand1->VEGFR Ligand2 PDGF Ligand2->PDGFR Ligand3 SCF Ligand3->cKit

Multi-targeted inhibition by Pazopanib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion NTRK Fusion Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) TRK_Fusion->Downstream ROS1_Fusion ROS1 Fusion Protein ROS1_Fusion->Downstream ALK_Fusion ALK Fusion Protein ALK_Fusion->Downstream Tumor_Growth Tumor Growth and Survival Downstream->Tumor_Growth Entrectinib Entrectinib Entrectinib->TRK_Fusion Entrectinib->ROS1_Fusion Entrectinib->ALK_Fusion

Inhibition of oncogenic fusion proteins by Entrectinib.

Experimental Protocols for Kinase Inhibitor Characterization

To evaluate a novel compound like this compound, a systematic approach involving both biochemical and cell-based assays is necessary.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[14][15]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a known inhibitor (e.g., Staurosporine as a positive control) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and the test compound or control.[16][17]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.[18]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent (such as ADP-Glo™) that converts the ADP produced into a luminescent signal.[15][17]

  • Data Analysis: Measure luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_workflow Biochemical Assay Workflow A Prepare serial dilutions of test compound B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add detection reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Workflow for a biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context. These assays measure the inhibition of a specific phosphorylation event within a cell.[19]

Protocol:

  • Cell Culture: Culture a cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Cell Lysis: After a specific incubation time, lyse the cells to release the proteins.

  • Quantification of Phosphorylation: Use an ELISA-based method with a phospho-specific antibody to quantify the phosphorylation of the kinase's substrate.[19]

  • Data Analysis: Determine the IC50 value by plotting the inhibition of phosphorylation against the compound concentration.

Future Directions and Conclusion

The indazole scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors.[2][3][20] For a new chemical entity like this compound, the path to characterization involves a rigorous and systematic evaluation of its biochemical and cellular activities. By comparing its profile to that of established drugs such as Axitinib, Pazopanib, and Entrectinib, researchers can gain valuable insights into its potential as a therapeutic agent.

The initial steps would involve broad kinase screening to identify its primary targets.[1][21] Subsequent studies would focus on lead optimization to improve potency and selectivity, followed by in vivo studies to assess efficacy and safety. The methodologies and comparative data presented in this guide provide a framework for these future investigations.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-fluoro-1H-indazole-3-carboxylate is a key structural motif in medicinal chemistry, serving as a vital intermediate in the synthesis of a range of pharmacologically active compounds. The strategic placement of the fluorine atom at the C6 position can significantly enhance metabolic stability and binding affinity, making efficient access to this scaffold a priority for drug development professionals. This guide provides a comparative analysis of two distinct and viable synthetic strategies for the preparation of this compound: a classical approach analogous to the Fischer indole synthesis and a modern [3+2] cycloaddition route. By detailing the experimental protocols, analyzing the underlying chemical principles, and presenting a side-by-side comparison of key performance metrics, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific laboratory and developmental needs.

Introduction

The indazole core is a privileged heterocyclic scaffold, forming the basis of numerous therapeutic agents.[1] The introduction of a fluorine substituent can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, the synthesis of fluorinated indazoles, such as this compound, is of significant interest. This guide will explore and benchmark two logical synthetic pathways to this target molecule, providing a detailed technical narrative to inform experimental design.

Route 1: The Classical Approach - A Fischer Indole Synthesis Analogue

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[2] A similar strategy can be employed for the synthesis of indazoles, where an arylhydrazine is reacted with an α-ketoester. This classical route is characterized by its use of readily available starting materials and well-established reaction mechanisms.

Synthetic Workflow

The overall transformation for the classical approach can be visualized as a two-step process starting from the commercially available 4-fluoroaniline.

cluster_0 Step 1: Diazotization and Reduction cluster_1 Step 2: Condensation and Cyclization A 4-Fluoroaniline B 4-Fluorophenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 D This compound B->D C Ethyl Pyruvate C->D

Caption: Classical synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluorophenylhydrazine

  • Diazotization: To a stirred solution of 4-fluoroaniline (10.0 g, 89.9 mmol) in concentrated hydrochloric acid (30 mL) and water (30 mL) at 0-5 °C, a solution of sodium nitrite (6.5 g, 94.4 mmol) in water (15 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride dihydrate (40.6 g, 180 mmol) in concentrated hydrochloric acid (50 mL) at a rate that maintains the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, the mixture is stirred for 2 hours at room temperature. The resulting precipitate is collected by filtration, suspended in water, and the pH is adjusted to 8-9 with a concentrated sodium hydroxide solution. The free hydrazine is then extracted with diethyl ether, the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-fluorophenylhydrazine.

Step 2: Synthesis of this compound

  • Condensation: 4-Fluorophenylhydrazine (5.0 g, 39.6 mmol) and ethyl pyruvate (4.6 g, 39.6 mmol) are dissolved in ethanol (100 mL). A catalytic amount of acetic acid (1 mL) is added, and the mixture is heated to reflux for 2 hours to form the corresponding hydrazone.

  • Cyclization: The solvent is removed under reduced pressure, and the crude hydrazone is added to polyphosphoric acid (50 g). The mixture is heated to 120-130 °C for 3-4 hours.

  • Purification: The reaction mixture is cooled to room temperature and then poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford the final product, this compound.

Route 2: The Modern Approach - [3+2] Cycloaddition of a Fluorinated Aryne

This contemporary route leverages the power of aryne chemistry in a [3+2] cycloaddition reaction. The key transformation involves the in-situ generation of 4-fluorobenzyne from a suitable precursor, which then reacts with ethyl diazoacetate to form the indazole ring system.[3] This method offers the potential for high efficiency and mild reaction conditions.

Synthetic Workflow

The modern approach is a multi-step synthesis commencing from 4-fluorophenol to generate the aryne precursor, followed by the key cycloaddition.

cluster_0 Step 1: Synthesis of Aryne Precursor cluster_1 Step 2: [3+2] Cycloaddition E 4-Fluorophenol F 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate E->F Multi-step synthesis H This compound F->H TBAF G Ethyl Diazoacetate G->H

Caption: Modern [3+2] cycloaddition synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (Aryne Precursor)

This is a proposed multi-step synthesis based on established methods for the non-fluorinated analogue.[4][5]

  • Protection: 4-Fluorophenol is reacted with di-tert-butyl dicarbonate to protect the hydroxyl group as a tert-butyl carbonate.

  • Ortho-lithiation and Silylation: The protected 4-fluorophenol is treated with sec-butyllithium at low temperature (-78 °C) followed by the addition of chlorotrimethylsilane to introduce the trimethylsilyl group at the ortho position.

  • Deprotection and Triflation: The tert-butyl carbonate is removed under acidic conditions, and the resulting phenol is reacted with triflic anhydride in the presence of a base like pyridine to yield the desired aryne precursor.

Step 2: Synthesis of this compound via [3+2] Cycloaddition

This protocol is adapted from the Organic Syntheses procedure for the non-fluorinated analogue.

  • Reaction Setup: A flame-dried, three-necked flask is charged with 4-fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv). Anhydrous tetrahydrofuran (THF) is added, and the mixture is cooled to -78 °C.

  • Aryne Generation and Cycloaddition: A solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) is added dropwise to the stirred reaction mixture. The reaction is allowed to stir at -78 °C for 1.5 hours and then gradually warm to room temperature overnight.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Comparative Analysis

MetricRoute 1: Classical (Fischer Analogue)Route 2: Modern ([3+2] Cycloaddition)
Starting Materials 4-Fluoroaniline, Ethyl Pyruvate4-Fluorophenol, Ethyl Diazoacetate
Number of Steps 24 (including precursor synthesis)
Key Transformation Acid-catalyzed intramolecular cyclizationFluoride-induced aryne formation and intermolecular cycloaddition
Reagents & Conditions Strong acids (HCl, PPA), high temperaturesOrganometallics, cryogenic temperatures, fluoride source, mild conditions for cycloaddition
Potential Yield Moderate to goodGood to excellent for the cycloaddition step
Scalability Well-established for large-scale synthesisMay require optimization for large-scale due to cryogenic conditions and cost of reagents
Safety Considerations Use of corrosive acids and high temperaturesHandling of pyrophoric organolithium reagents and potentially explosive diazo compounds

Discussion and Recommendations

The choice between the classical and modern routes for the synthesis of this compound depends on the specific requirements of the research or production campaign.

The Classical Approach is robust and relies on well-understood, traditional organic reactions. Its primary advantages are the relatively inexpensive and readily available starting materials and the extensive body of literature supporting the Fischer indole synthesis and its analogues. This makes it a potentially more cost-effective and scalable option for large-scale production. However, the use of strong acids and high temperatures may not be suitable for substrates with sensitive functional groups and can lead to side product formation, potentially complicating purification.

The Modern [3+2] Cycloaddition Route offers a more elegant and often higher-yielding approach for the key indazole-forming step. The reaction proceeds under mild conditions, which is advantageous for maintaining functional group integrity. However, this route is longer overall due to the necessity of synthesizing the aryne precursor. The reagents involved, such as organolithiums and triflic anhydride, are more expensive and require more stringent handling procedures, including cryogenic temperatures and inert atmospheres. Furthermore, ethyl diazoacetate is a potentially explosive reagent that requires careful handling. This route is likely better suited for laboratory-scale synthesis where yield and purity are prioritized over cost and throughput.

References

Illuminating the Binding Landscape: A Comparative Crystallographic Guide to Ethyl 6-fluoro-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Among these, ethyl 6-fluoro-1H-indazole-3-carboxylate derivatives have garnered significant attention due to their potential for potent and selective modulation of various therapeutic targets. Understanding the precise binding mode of these compounds at an atomic level is paramount for rational drug design and optimization. X-ray crystallography stands as the gold standard for elucidating these molecular interactions, providing an unparalleled high-resolution view of the ligand-protein complex.

This guide offers a comprehensive comparison of the crystallographic analysis of indazole-3-carboxylate derivatives, with a particular focus on a case study involving a closely related analog in complex with Glycogen Synthase Kinase 3β (GSK-3β). We will delve into the experimental workflow, from protein production to structure determination, and analyze the key binding interactions that drive ligand recognition. Furthermore, we will draw comparisons with other kinase-inhibitor complexes to highlight the versatility and potential of the fluoro-indazole scaffold.

The Experimental Journey: From Gene to High-Resolution Structure

The path to obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step process that demands precision and expertise. Each stage, from producing the target protein to refining the final atomic model, is critical for success.

Target Protein Production and Purification: Laying the Foundation

The journey begins with the production of a high-quality, pure, and stable protein sample.[1] Recombinant protein expression systems, such as E. coli, insect cells, or mammalian cells, are commonly employed to generate the large quantities of protein required for crystallization trials.[2] The choice of expression system depends on factors like the protein's complexity and post-translational modification requirements.

Following expression, a multi-step purification strategy is essential to isolate the target protein from cellular contaminants. This typically involves a combination of chromatographic techniques:

  • Affinity Chromatography: This is often the first and most effective step, utilizing a tag (e.g., His-tag, GST-tag) engineered onto the protein to specifically capture it on a resin.

  • Ion-Exchange Chromatography: This technique separates proteins based on their net charge.

  • Size-Exclusion Chromatography (Gel Filtration): This final polishing step separates the protein based on its size and helps to ensure a homogenous sample, which is crucial for successful crystallization.[3]

The purity and homogeneity of the protein are rigorously assessed at each stage using techniques like SDS-PAGE and analytical size-exclusion chromatography.

Crystallization of the Protein-Ligand Complex: The Art of Inducing Order

Crystallization is often the most challenging step in the process.[4] It involves carefully screening a wide range of conditions to find the precise set of circumstances under which the protein molecules, in complex with the inhibitor, will arrange themselves into a highly ordered, three-dimensional lattice. Two primary methods are employed to obtain crystals of protein-ligand complexes:

  • Co-crystallization: The purified protein is incubated with the ligand to form the complex in solution before setting up crystallization trials. This is often the preferred method when the ligand induces a conformational change in the protein or when the ligand has low solubility.[5]

  • Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are transferred to a solution containing the ligand, allowing it to diffuse into the crystal lattice and bind to the protein. This method is simpler but is only effective if the crystal lattice is porous enough and the ligand binding does not disrupt the crystal packing.[5]

Crystallization conditions are screened using high-throughput robotic systems, exploring a vast array of precipitants, buffers, salts, and additives.[2] The hanging-drop and sitting-drop vapor diffusion methods are the most common techniques used for crystallization.[4]

Experimental Workflow for Protein-Ligand Complex Crystallography

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Refinement p1 Gene Cloning & Expression p2 Cell Lysis p1->p2 p3 Affinity Chromatography p2->p3 p4 Ion-Exchange Chromatography p3->p4 p5 Size-Exclusion Chromatography p4->p5 c1 Complex Formation (Co-crystallization or Soaking) p5->c1 c2 High-Throughput Screening c1->c2 c3 Crystal Optimization c2->c3 d1 Crystal Mounting & Cryo-cooling c3->d1 d2 X-ray Diffraction (Synchrotron) d1->d2 d3 Data Processing & Scaling d2->d3 s1 Phase Determination (Molecular Replacement) d3->s1 s2 Model Building s1->s2 s3 Refinement s2->s3 s4 Validation s3->s4 end end s4->end Final Structure (PDB Deposition)

Caption: A generalized workflow for determining the X-ray crystal structure of a protein-ligand complex.

X-ray Data Collection and Structure Refinement: Decoding the Diffraction Pattern

Once suitable crystals are obtained, they are carefully mounted and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[6] High-intensity X-ray beams, typically from a synchrotron source, are then used to irradiate the crystal. The electrons in the crystal lattice diffract the X-rays, producing a unique pattern of spots that is recorded on a detector.[7]

This diffraction pattern contains information about the arrangement of atoms in the crystal. The data is processed to determine the intensities and positions of the diffraction spots. The "phase problem," a central challenge in crystallography, is then solved, often using a technique called molecular replacement if a similar protein structure is already known.[8] This allows for the calculation of an electron density map.

An atomic model of the protein-ligand complex is then built into the electron density map using specialized software. This model is iteratively refined to improve its fit to the experimental data and to ensure that it conforms to known principles of protein stereochemistry.[8] The final refined structure is then validated to ensure its quality and accuracy before being deposited in the Protein Data Bank (PDB) for public access.

Case Study: 1H-Indazole-3-carboxamide Inhibitor in Complex with GSK-3β (PDB ID: 6Y9R)

A prime example that illuminates the binding mode of the indazole-3-carboxamide scaffold is the crystal structure of Glycogen Synthase Kinase 3β (GSK-3β) in complex with a potent inhibitor (PDB ID: 6Y9R).[9] This structure, resolved to 2.08 Å, provides a detailed atomic-level view of the key interactions that drive the inhibitor's potency and selectivity.

Crystallographic Data Value
PDB ID6Y9R
Target ProteinGlycogen Synthase Kinase 3β (GSK-3β)
Ligand1H-indazole-3-carboxamide derivative
Resolution2.08 Å
R-work / R-free0.189 / 0.226
Space GroupP2₁2₁2₁
Binding Mode Analysis of the Indazole Inhibitor

The inhibitor binds in the ATP-binding site of GSK-3β, a common feature for many kinase inhibitors. The indazole core forms the crucial "hinge-binding" interactions that are characteristic of many kinase inhibitors. Specifically, the N1 nitrogen and the exocyclic amine of the indazole ring form hydrogen bonds with the backbone amide and carbonyl groups of a key residue in the hinge region of the kinase.

The 6-fluoro substitution on the indazole ring is positioned to make favorable interactions within a hydrophobic pocket. The carboxamide linker plays a critical role in orienting the rest of the molecule within the active site and can form additional hydrogen bonds with nearby residues. The substituents extending from the carboxamide can then be tailored to occupy other pockets within the active site, thereby enhancing potency and selectivity.

Key Binding Interactions of an Indazole-3-Carboxamide Inhibitor in the GSK-3β Active Site

binding_interactions cluster_inhibitor Indazole-3-Carboxamide Inhibitor cluster_protein GSK-3β Active Site Indazole Indazole Core Fluoro 6-Fluoro Group Carboxamide Carboxamide Linker Indazole->Carboxamide Hinge Hinge Region (Backbone Amide/Carbonyl) Indazole->Hinge Hydrogen Bonds Hydrophobic_pocket Hydrophobic Pocket Fluoro->Hydrophobic_pocket Hydrophobic Interaction R_group Substituent Group (R) Carboxamide->R_group Carboxamide->Hinge Hydrogen Bond Solvent_channel Solvent-Exposed Region R_group->Solvent_channel Van der Waals / H-Bonds Gatekeeper Gatekeeper Residue R_group->Gatekeeper Potential Interaction

Caption: A schematic representation of the key interactions between an indazole-3-carboxamide inhibitor and the active site of a kinase like GSK-3β.

Comparative Analysis with Other Kinase Inhibitors

The binding mode observed for the indazole-3-carboxamide in GSK-3β shares common features with other indazole-based kinase inhibitors, but also exhibits unique characteristics that can be exploited for designing selectivity. For instance, in the case of ERK1/2 inhibitors, the indazole scaffold also typically engages the hinge region. However, the specific substitutions on the indazole ring and the nature of the linker and distal groups determine the inhibitor's selectivity for ERK1/2 over other kinases.

By comparing the crystal structures of this compound derivatives bound to different kinases, researchers can identify subtle differences in the active site geometries that can be leveraged to design next-generation inhibitors with improved selectivity profiles and reduced off-target effects. For example, the size and nature of the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site, can vary significantly between different kinases. A fluoro-substitution at the 6-position of the indazole ring may be optimal for interacting with the gatekeeper of one kinase but may lead to steric clashes with the gatekeeper of another.

Conclusion: The Power of a Picture

X-ray crystallography provides an indispensable tool for understanding the binding modes of this compound derivatives. The detailed atomic-level information gleaned from these structures is crucial for guiding structure-activity relationship (SAR) studies and for the rational design of potent and selective inhibitors. The case study of the 1H-indazole-3-carboxamide inhibitor in complex with GSK-3β highlights the key interactions that are characteristic of this scaffold. By comparing and contrasting the binding modes of these derivatives across different kinase targets, researchers can continue to refine and optimize this promising class of compounds for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 6-fluoro-1H-indazole-3-carboxylate: A Comparative Analysis of HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a crucial building block in the synthesis of various bioactive molecules.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the analytical choices, empowering you to make informed decisions in your own laboratory.

The Critical Role of Purity Assessment

The presence of impurities in a drug substance, even at trace levels, can significantly impact its safety, efficacy, and stability.[2] Regulatory bodies worldwide mandate stringent purity control. For a molecule like this compound, which serves as a precursor to potent therapeutic agents, a thorough understanding of its impurity profile is non-negotiable.[1] Impurities can arise from various stages, including synthesis, degradation, and storage.

Understanding Potential Impurities in this compound

A logical first step in any purity assessment is to anticipate the likely impurities. Based on common synthetic routes for indazole-3-carboxylates, we can predict a range of potential process-related impurities and degradation products. A plausible synthesis often involves the reaction of a substituted aminobenzoic acid derivative, followed by diazotization and cyclization, and finally esterification.[3][4]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors such as substituted 2-aminobenzoic acid derivatives.

  • Intermediates: Incomplete reaction products from any of the synthetic steps.

  • By-products: Resulting from side reactions, such as the formation of regioisomers (e.g., N-2 alkylated indazoles instead of the desired N-1), or products of over-reaction.[5][6] Decarboxylation of the indazole-3-carboxylic acid intermediate is another possible side reaction.[5]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification process.

Potential Degradation Products:

  • Hydrolysis Products: The ester functional group is susceptible to hydrolysis, which would yield 6-fluoro-1H-indazole-3-carboxylic acid.

  • Oxidative Degradants: The indazole ring may be susceptible to oxidation.

  • Photodegradation Products: Exposure to light can induce degradation.

A forced degradation study is an essential tool to investigate these potential degradation pathways and to ensure the developed analytical method is "stability-indicating."

The Workhorses of Purity Analysis: HPLC and LC-MS

Both HPLC with UV detection and LC-MS are powerful chromatographic techniques for separating and quantifying impurities.[7] However, they offer distinct advantages and are often used in a complementary fashion.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

HPLC is the gold standard for routine quality control and purity assessment in the pharmaceutical industry. It excels at separating complex mixtures with high resolution and providing precise quantification.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. This hyphenated technique is invaluable for impurity identification and characterization.[9]

The following sections will delve into detailed experimental protocols for both techniques, followed by a direct comparison of their performance characteristics for the analysis of this compound.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol outlines a robust reversed-phase HPLC method suitable for quantifying the purity of this compound and detecting potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL for analysis.

2. HPLC Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase provides good retention for moderately polar aromatic compounds like the target analyte. The particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a modifier to improve peak shape and provides a source of protons for potential subsequent MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% BA gradient elution is employed to effectively separate impurities with a wide range of polarities from the main peak and from each other.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for achieving good sensitivity without overloading the column.
UV Detection 254 nmA common wavelength for the detection of aromatic compounds. A diode array detector (DAD) can be used to scan a range of wavelengths to identify the optimal wavelength for all components.

3. Data Analysis:

  • Calculate the purity of this compound using the area percent method, assuming that all impurities have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Identification and Quantification by LC-MS

This protocol utilizes LC-MS to identify and confirm the molecular weights of impurities, providing a higher level of confidence in the purity assessment.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC-UV protocol. A lower concentration (e.g., 0.01 mg/mL) may be sufficient due to the higher sensitivity of the MS detector.

2. LC-MS Instrumentation and Conditions:

ParameterConditionRationale
LC System UHPLC or HPLC systemA UHPLC system can provide better resolution and faster analysis times.
Column C18, 2.1 x 100 mm, 1.8 µmA smaller internal diameter and particle size column is often used with LC-MS to reduce solvent consumption and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffers like formic acid are essential for MS compatibility.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Similar to HPLC-UV, but can be adjusted for faster elution if using a UHPLC system.
Flow Rate 0.4 mL/minA lower flow rate is typically used with smaller ID columns.
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass spectrometers (HRMS) are preferred for accurate mass measurements, which aid in the elemental composition determination of unknown impurities.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. The indazole nitrogen is likely to be protonated in the positive mode.
Scan Range m/z 100-1000This range will cover the molecular weight of the parent compound and most expected impurities.
Data Acquisition Full Scan and Tandem MS (MS/MS)Full scan mode provides molecular weight information. MS/MS of impurity peaks provides structural fragmentation patterns for identification.

3. Data Analysis:

  • Extract ion chromatograms (EICs) for the expected m/z values of potential impurities.

  • Analyze the full scan mass spectra of any detected impurity peaks to determine their molecular weights.

  • Perform MS/MS fragmentation analysis on impurity peaks and compare the fragmentation patterns with the parent compound to aid in structural elucidation.

  • Quantification can be performed using the peak area from the total ion chromatogram (TIC) or a specific EIC, but it is semi-quantitative unless reference standards for the impurities are available.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis start This compound Sample dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc_injection Inject into HPLC dilute->hplc_injection lcms_injection Inject into LC-MS dilute->lcms_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation uv_detection UV Detection (254 nm) hplc_separation->uv_detection hplc_data Purity by Area % uv_detection->hplc_data lcms_separation C18 Column Separation lcms_injection->lcms_separation ms_detection ESI-MS Detection lcms_separation->ms_detection ms_data Impurity ID & Characterization ms_detection->ms_data logical_relationship cluster_analysis Purity Assessment Strategy cluster_outcomes Analytical Outcomes substance Ethyl 6-fluoro-1H- indazole-3-carboxylate hplc HPLC-UV substance->hplc lcms LC-MS substance->lcms quant Quantitative Purity (Assay & Impurity Levels) hplc->quant Primary ident Impurity Identification & Structure hplc->ident Limited lcms->quant Supportive lcms->ident Primary stability Stability Indicating Method quant->stability ident->stability

References

A Comparative Guide to Validating the Mechanism of Action of Ethyl 6-fluoro-1H-indazole-3-carboxylate-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous clinically approved therapeutics, particularly in oncology.[1][2][3] Compounds such as pazopanib and axitinib, which feature an indazole core, have demonstrated significant efficacy as kinase inhibitors.[1][4] The introduction of a fluorine atom, as seen in the Ethyl 6-fluoro-1H-indazole-3-carboxylate scaffold, can further enhance biological activity and pharmacokinetic properties.[4][5]

However, the journey from a promising chemical scaffold to a validated therapeutic agent is contingent on a rigorous and unambiguous elucidation of its mechanism of action (MoA). A definitive MoA is critical for lead optimization, predicting potential on- and off-target effects, and ensuring intellectual property protection.[6] This guide provides a comprehensive, multi-phase experimental framework for validating the MoA of novel compounds derived from this compound. We will use a hypothetical derivative, hereafter termed "EFI-Compound X," to illustrate this process, comparing its performance with established alternatives. Our central hypothesis, based on the prevalence of this scaffold class, is that EFI-Compound X functions as a protein kinase inhibitor.[7][8]

Phase 1: Unbiased Target Identification and In-Cellulo Target Engagement

The initial and most critical phase in MoA validation is to move from a phenotype to a specific molecular target. This requires an unbiased approach to identify primary protein interactors, followed by direct confirmation that the compound engages this target within the complex milieu of a living cell.[9]

Target Deconvolution via Kinobeads-Based Competitive Profiling

Before validating a specific MoA, we must first identify the highest-affinity targets in an unbiased manner. Chemical proteomics, specifically the Kinobeads technology, is a powerful method for profiling kinase inhibitors against hundreds of endogenous kinases expressed in their native state.[10][11][12] This competition-based assay allows for the simultaneous identification of targets and estimation of their binding affinities (Kdapp).[10]

Experimental Rationale: The Kinobeads matrix contains immobilized, broad-spectrum kinase inhibitors that capture a large portion of the cellular kinome.[11] By pre-incubating a cell lysate with a soluble drug (EFI-Compound X), the compound's specific targets will be occupied and thus unable to bind to the beads. Quantitative mass spectrometry is then used to identify and quantify the proteins that are competed off the beads in a dose-dependent manner.[10]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., NCI-H1703, known for FGFR1 amplification) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine total protein concentration via BCA assay.

  • Compound Incubation: Aliquot the cell lysate (e.g., 1 mg total protein per sample). Add EFI-Compound X or a reference inhibitor (e.g., Ponatinib, a known FGFR1 inhibitor) across a range of concentrations (e.g., 8-point, 3-fold serial dilution from 10 µM). Include a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Affinity Capture: Add the Kinobeads slurry to each lysate-compound mixture. Incubate for 1 hour at 4°C with rotation to allow kinases to bind.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the bound proteins using a denaturing elution buffer (containing SDS and DTT) and heating.

  • Sample Preparation for MS: Alkylate cysteine residues (e.g., with iodoacetamide) and perform in-solution tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry (e.g., Orbitrap).

  • Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant). For each identified kinase, plot the remaining bead-bound fraction as a function of inhibitor concentration to generate dose-response curves and calculate the apparent dissociation constant (Kdapp).

Data Presentation: Comparative Kinase Affinity Profile

Kinase TargetEFI-Compound X (Kdapp, nM)Ponatinib (Reference) (Kdapp, nM)
FGFR1 15 8
DDR135025
ABL1>10,00012
SRC2,500150
LCK>10,000200
... (other kinases)......
Table 1: Hypothetical affinity data for EFI-Compound X identifies FGFR1 as a high-affinity primary target and reveals its selectivity profile in comparison to the multi-kinase inhibitor Ponatinib.
Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

While Kinobeads identifies potential targets in a lysate, it is crucial to confirm that EFI-Compound X can penetrate the cell membrane and physically bind to its target in an intact, living cell.[9] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13][14] The principle is that ligand binding thermodynamically stabilizes the target protein, increasing its resistance to heat-induced unfolding and aggregation.[15][16]

Experimental Rationale: Intact cells are treated with the compound and then heated. Unbound proteins denature and precipitate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining after heating is quantified, typically by Western blot, providing direct evidence of target engagement.[16][17]

Experimental Protocol: CETSA Melt Curve and ITDRF

  • Cell Treatment: Seed NCI-H1703 cells and grow to ~80% confluency. Treat cells with either a high concentration of EFI-Compound X (e.g., 10 µM) or DMSO vehicle control for 2 hours.

  • Heat Challenge (Melt Curve): Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure lysis. Centrifuge at high speed (e.g., 20,000 x g) to pellet precipitated proteins.

  • Protein Quantification (Western Blot): Collect the supernatant (soluble fraction). Quantify the amount of soluble FGFR1 and a control protein (e.g., GAPDH) at each temperature using Western blotting.

  • Isothermal Dose-Response Fingerprint (ITDRF): To determine potency, treat cells with a range of EFI-Compound X concentrations. Heat all samples at a single, optimized temperature (determined from the melt curve, e.g., 58°C) where a significant difference between treated and untreated samples is observed. Process and quantify as above.

Data Presentation: Target Engagement and Thermal Stabilization

TreatmentApparent Melting Temp (Tagg)Thermal Shift (ΔTagg)
DMSO (Vehicle)52.5 °C-
EFI-Compound X (10 µM) 60.5 °C +8.0 °C
Ponatinib (10 µM)61.0 °C+8.5 °C
Table 2: Hypothetical CETSA data demonstrating that EFI-Compound X induces a significant thermal stabilization of FGFR1 in intact cells, confirming target engagement. The calculated EC50 from the ITDRF experiment was 120 nM (data not shown).

Phase 2: Biochemical Potency and Inhibition Mechanism

Once the primary target is identified and cellular engagement is confirmed, the next logical step is to characterize the inhibitory activity of the compound on the purified protein. This allows for the determination of intrinsic potency (IC50) and provides insights into the mode of inhibition (e.g., ATP-competitive).[18]

Experimental Rationale: An in vitro kinase assay using purified, recombinant FGFR1 enzyme, a specific peptide substrate, and ATP allows for a direct measure of the compound's ability to block the phosphorylation event.[19] By running the assay at different ATP concentrations, one can further elucidate the mechanism of inhibition.

Experimental Protocol: In Vitro FGFR1 Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare reaction mixtures containing kinase buffer, purified recombinant FGFR1 enzyme, and a fluorescently labeled peptide substrate.

  • Compound Addition: Add EFI-Compound X or a reference inhibitor across a 10-point concentration gradient. Include DMSO as a no-inhibitor control and a well without enzyme as a background control.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP (at a concentration near the Km for FGFR1, e.g., 10 µM). Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction. Use a microfluidic mobility-shift assay (e.g., Caliper LabChip) to separate the phosphorylated peptide product from the non-phosphorylated substrate based on charge differences.[20]

  • Data Analysis: Calculate the percentage of substrate conversion for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

CompoundFGFR1 IC50 (nM)Putative Mechanism
EFI-Compound X 9.5 ATP-Competitive
Ponatinib5.2ATP-Competitive
AZD4547 (FGFR-selective)2.5ATP-Competitive
Table 3: Hypothetical biochemical data showing EFI-Compound X is a potent inhibitor of FGFR1 kinase activity. Further kinetic studies (not shown) confirmed an ATP-competitive mechanism.

Phase 3: Cellular and Functional MoA Validation

The final and most biologically relevant phase is to demonstrate that the biochemical inhibition of the target translates into the desired functional outcome in a cellular context.[21] This involves measuring the inhibition of the target-driven signaling pathway and the resulting impact on cancer cell pathophysiology.

Inhibition of Downstream Pathway Signaling

Experimental Rationale: FGFR1 is a Receptor Tyrosine Kinase (RTK). Upon activation, it autophosphorylates and subsequently phosphorylates downstream signaling proteins like ERK. A specific FGFR1 inhibitor should block this cascade.[2] Western blotting for the phosphorylated forms of these proteins provides a direct readout of pathway inhibition in cells.

Experimental Protocol: Western Blot for Pathway Inhibition

  • Cell Culture and Treatment: Seed NCI-H1703 cells. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of EFI-Compound X or DMSO for 2 hours.

  • Ligand Stimulation: Stimulate the FGFR1 pathway by adding its ligand, FGF2 (basic Fibroblast Growth Factor), for 15 minutes.

  • Lysis and Western Blot: Immediately lyse the cells, run the protein lysates on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membrane with primary antibodies specific for phospho-FGFR1, total FGFR1, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-Actin).

  • Detection and Analysis: Use chemiluminescent detection to visualize bands. Quantify band intensity to determine the concentration-dependent inhibition of phosphorylation.

Functional Impact on Cellular Proliferation

Experimental Rationale: Since FGFR1 amplification is a known driver of proliferation in certain cancers, its inhibition by EFI-Compound X should lead to a reduction in cell viability and growth.[21] Comparing this effect in a cell line dependent on FGFR1 signaling versus one that is not provides evidence for on-target activity.

Experimental Protocol: Cell Viability Assay (MTT/WST-1)

  • Cell Seeding: Seed both an FGFR1-amplified cell line (NCI-H1703) and a control cell line with low FGFR1 expression (e.g., A549) in 96-well plates.

  • Compound Treatment: The next day, treat the cells with a 10-point concentration range of EFI-Compound X.

  • Incubation: Incubate the plates for 72 hours to allow for effects on proliferation.

  • Viability Measurement: Add a viability reagent (e.g., WST-1). The reagent is converted by metabolically active cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Analysis: Normalize the data to DMSO-treated control wells and plot cell viability versus log[inhibitor] to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular and Functional Activity

CompoundPathway IC50 (p-ERK, nM)Proliferation GI50 (NCI-H1703, nM)Proliferation GI50 (A549, nM)Selectivity Index (A549/NCI-H1703)
EFI-Compound X 150 180 >10,000>55
AZD4547 (Reference)110135>10,000>74
Table 4: Hypothetical cellular data demonstrating that EFI-Compound X inhibits FGFR1 downstream signaling and selectively suppresses the growth of an FGFR1-dependent cancer cell line, confirming a functional on-target effect.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF2 FGF2 Ligand FGFR1 FGFR1 Receptor FGF2->FGFR1 Binds & Dimerizes FGFR1->FGFR1 PLCg PLCγ FGFR1->PLCg ERK p-ERK FGFR1->ERK AKT p-AKT FGFR1->AKT Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT->Proliferation EFI_X EFI-Compound X EFI_X->FGFR1 Inhibits ATP Binding

Caption: Simplified FGFR1 signaling pathway and the inhibitory point of action for EFI-Compound X.

G cluster_0 Phase 1: Target ID & Engagement cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Functional Validation Kinobeads Target Deconvolution (Kinobeads) CETSA Target Engagement (CETSA) Kinobeads->CETSA Confirms in-cell binding Biochem Biochemical Potency (In Vitro Kinase Assay) CETSA->Biochem Identifies target for potency testing Pathway Pathway Inhibition (Western Blot) Biochem->Pathway Links potency to cellular pathway Functional Functional Outcome (Proliferation Assay) Pathway->Functional Links pathway to cell phenotype Validated_MoA Validated Mechanism of Action Functional->Validated_MoA

Caption: Experimental workflow for the multi-phase validation of a compound's mechanism of action.

Conclusion and Comparative Summary

The comprehensive, multi-phase approach detailed in this guide provides a robust framework for moving from a novel chemical entity to a compound with a well-validated mechanism of action. By systematically progressing from unbiased target identification to direct confirmation of target engagement, biochemical characterization, and functional cellular validation, researchers can build a cohesive and compelling data package.

Validation ParameterEFI-Compound XAZD4547 (FGFR-Selective)Ponatinib (Multi-Kinase)
Primary Target(s) FGFR1FGFR1/2/3FGFR1, ABL, SRC, etc.
Target Engagement (ΔTagg) +8.0 °C+7.5 °C+8.5 °C
Biochemical Potency (IC50) 9.5 nM2.5 nM5.2 nM
Cellular Potency (GI50) 180 nM135 nM95 nM
Kinase Selectivity HighVery HighLow
Table 5: A comparative summary of the hypothetical validation data for EFI-Compound X against two reference inhibitors, highlighting its profile as a potent and selective FGFR1 inhibitor.

The hypothetical data for EFI-Compound X positions it as a potent and selective FGFR1 inhibitor. Its high selectivity, as suggested by the Kinobeads profile and the differential activity in FGFR1-dependent vs. -independent cell lines, could offer a significant advantage over less selective alternatives like Ponatinib, potentially leading to a wider therapeutic window. While less potent biochemically than the highly optimized AZD4547, its strong performance across all validation phases confirms its mechanism of action and establishes it as a viable candidate for further preclinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a fluorinated heterocyclic compound commonly utilized as a building block in the synthesis of bioactive molecules. By adhering to these protocols, you can ensure the safety of laboratory personnel, minimize environmental impact, and maintain full regulatory compliance.

The causality behind stringent disposal protocols for compounds like this compound stems from their inherent chemical properties. The presence of a fluorinated indazole ring and a carboxylate ester functional group suggests potential biological activity and persistence. Improper disposal could lead to unforeseen ecological consequences and pose risks to human health. Therefore, a self-validating system of waste management, grounded in authoritative safety data, is paramount.

Part 1: Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the ethyl ester may not always be readily available, data from closely related analogs provide critical insights.

GHS Hazard Classification (Based on Analog Data) :

Based on the GHS classification for similar compounds such as 3-bromo-6-fluoro-1H-indazole and mthis compound, this compound should be handled as a substance with the following potential hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2]

  • Harmful in contact with skin and if inhaled. [2]

This hazard profile necessitates that all handling and disposal operations be conducted with appropriate personal protective equipment and within a controlled environment.

Key Physical and Chemical Properties for Disposal Consideration:

PropertyValue/InformationRelevance to Disposal
Molecular FormulaC₁₀H₉FN₂O₂The presence of fluorine and nitrogen can influence reactivity and incineration byproducts.
AppearanceSolidSolid waste streams require different containment than liquid waste.
ReactivityIncompatible with strong oxidizing agents.[3]Crucial for waste segregation to prevent dangerous chemical reactions in the waste container.
SolubilityLikely soluble in organic solvents.The choice of solvent for dissolving residual material will dictate the appropriate waste stream.
Part 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and PPE, is critical during the disposal process.

  • Engineering Controls: All handling of this compound, including weighing, dissolution, and transfer to waste containers, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1]

    • Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.[1]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [3]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent accidental and hazardous reactions within waste containers.

  • Solid Waste:

    • Collect unadulterated solid this compound in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this designated solid waste container.

  • Liquid Waste:

    • Solutions of this compound in organic solvents should be collected in a separate, compatible liquid waste container.

    • This compound is a halogenated organic compound due to the presence of fluorine. Therefore, it must be disposed of in a "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[4]

    • Avoid mixing with incompatible chemicals, particularly strong oxidizing agents.[3][5]

Step 2: Container Selection and Labeling

  • Container Choice: Use only approved, chemically compatible containers for hazardous waste. For liquid waste, ensure the container has a secure, vapor-tight lid.

  • Labeling: All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The approximate concentration and quantity

    • The date of accumulation

    • The appropriate hazard pictograms (e.g., irritant, health hazard)

Step 3: Decontamination of Glassware

  • Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).

  • Collect the first rinseate as hazardous liquid waste and dispose of it in the halogenated organic waste stream.

  • Subsequent rinses can be managed according to your institution's standard procedures for glassware cleaning.

Step 4: Storage and Final Disposal

  • Interim Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Professional Disposal: The ultimate disposal of this compound must be conducted through a licensed professional waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.

  • Cleanup:

    • Wear the appropriate PPE as outlined above.

    • For small solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path A Identify Waste: This compound B Wear Full PPE: Goggles, Face Shield, Gloves, Lab Coat A->B C Work in Fume Hood B->C D Is the waste solid or liquid? C->D E Solid Waste: Pure compound, contaminated consumables D->E Solid F Liquid Waste: Solutions in organic solvents D->F Liquid G Place in 'Solid Halogenated Organic Waste' Container E->G H Place in 'Liquid Halogenated Organic Waste' Container F->H I Securely Seal and Label Container with 'Hazardous Waste' and full chemical name G->I H->I J Store in Satellite Accumulation Area I->J K Contact EHS for Professional Disposal J->K

Caption: Disposal decision workflow for this compound.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical compounds like this compound is a collective responsibility that safeguards both the research community and the world beyond the lab.

References

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 6-fluoro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, indazole derivatives are recognized for their significant biological activities, making them valuable scaffolds in medicinal chemistry.[1][2][3][4] Ethyl 6-fluoro-1H-indazole-3-carboxylate is one such compound, and while its potential is significant, a thorough understanding of its safe handling is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with this compound, grounded in the principles of risk assessment and scientific integrity.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a comprehensive hazard assessment is critical. For this compound and its analogs, the primary routes of exposure are inhalation, skin contact, and eye contact.[5] While the toxicological properties of many novel compounds are not fully investigated, the available Safety Data Sheets (SDS) for similar structures indicate potential for skin and eye irritation, and harmful effects if swallowed or inhaled.[6][7][8] Therefore, a conservative approach to PPE is warranted.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[6][7][8]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[6][7][8]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

Given these hazards, the primary goal of PPE is to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Selection: A Multi-layered Approach

The selection of appropriate PPE is not a one-size-fits-all solution but rather a dynamic process based on the specific laboratory operations being performed. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale
Hands Double-gloving with nitrile glovesProvides a robust barrier against potential skin contact. The outer glove can be removed if contamination is suspected, leaving the inner glove as a secondary layer of protection.
Eyes/Face Chemical safety goggles and a face shieldSafety goggles provide primary protection against splashes, while a face shield offers an additional layer of protection for the entire face.
Body Laboratory coatA standard lab coat protects against minor spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodEngineering controls are the first line of defense. For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[5][9]
Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure risk.

3.1. Preparation and Gowning:

  • Inspect PPE: Before entering the laboratory, visually inspect all PPE for any signs of damage or degradation.

  • Don PPE: Don the laboratory coat, followed by safety goggles.

  • Gloving: Wash hands thoroughly before donning the first pair of nitrile gloves. Ensure the gloves extend over the cuffs of the lab coat. Don the second pair of gloves over the first.

3.2. Chemical Handling:

  • Work in a Fume Hood: All manipulations of this compound, including weighing and dissolution, should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Use an appropriate spill kit to contain and clean up the spill, wearing the prescribed PPE.

3.3. Doffing and Disposal:

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out to trap any contaminants. Dispose of them in the designated chemical waste container.

  • Face Protection Removal: Remove the face shield and then the safety goggles.

  • Lab Coat Removal: Remove the lab coat, turning it inside out to prevent the spread of any potential contamination.

  • Inner Glove Removal: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not empty into drains.[6]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_protocol Operational Protocol Start Start: Handling This compound AssessHazards Assess Hazards: - Skin/Eye Irritation - Inhalation/Ingestion Toxicity Start->AssessHazards SelectGloves Select Hand Protection: Double Nitrile Gloves AssessHazards->SelectGloves Skin Contact Hazard SelectEyeFace Select Eye/Face Protection: Safety Goggles & Face Shield AssessHazards->SelectEyeFace Splash/Aerosol Hazard SelectBody Select Body Protection: Lab Coat AssessHazards->SelectBody Spill Hazard SelectRespiratory Select Respiratory Protection: Work in Fume Hood AssessHazards->SelectRespiratory Inhalation Hazard Handling Safe Handling Protocol SelectGloves->Handling SelectEyeFace->Handling SelectBody->Handling SelectRespiratory->Handling Disposal Waste Disposal Protocol Handling->Disposal Emergency Emergency Procedures Handling->Emergency

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-fluoro-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-fluoro-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.